Technical Documentation Center

2-Propylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Propylpyrimidine
  • CAS: 61349-71-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-propylpyrimidine. In the absence of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-propylpyrimidine. In the absence of comprehensive, publicly available experimental spectra for this specific compound, this document synthesizes data from analogous structures and established principles of NMR spectroscopy to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-propylpyrimidine in research and development settings.

Introduction: The Role of NMR in Heterocyclic Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. For nitrogen-containing heterocyclic compounds like pyrimidines, which form the core of numerous pharmaceuticals and biologically active molecules, NMR is crucial for unambiguous structure elucidation and stereochemical analysis. The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra allow for the detailed mapping of the electronic environment of each atom within a molecule, revealing key information about substituent effects and molecular conformation.

Predicted ¹H NMR Spectral Data for 2-Propylpyrimidine

The predicted ¹H NMR spectrum of 2-propylpyrimidine is characterized by signals corresponding to the protons of the pyrimidine ring and the propyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the shielding effects of the alkyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 2-Propylpyrimidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-6~8.7Doublet~4.9
H-5~7.2Triplet~4.9
α-CH₂ (propyl)~2.9Triplet~7.5
β-CH₂ (propyl)~1.8Sextet~7.5
γ-CH₃ (propyl)~1.0Triplet~7.5

Rationale for Predictions:

  • Pyrimidine Ring Protons: The chemical shifts of the pyrimidine ring protons are predicted based on data for the parent pyrimidine and 2-methylpyrimidine. In unsubstituted pyrimidine, the H-2, H-4/H-6, and H-5 protons appear at approximately 9.26, 8.78, and 7.36 ppm, respectively[1]. The introduction of an alkyl group at the C-2 position is expected to cause an upfield shift for the adjacent H-4 and H-6 protons due to its electron-donating nature. For instance, in 2-methylpyrimidine, the H-4/H-6 protons are observed at ~8.68 ppm, and the H-5 proton at ~7.23 ppm[2]. A similar, slightly more pronounced, effect is anticipated for the propyl group.

  • Propyl Group Protons: The chemical shifts of the propyl group are predicted based on typical values for alkyl chains attached to an aromatic system, such as in n-propylbenzene[3][4][5]. The α-methylene (CH₂) protons, being directly attached to the electron-withdrawing pyrimidine ring, will be the most deshielded. The β-methylene (CH₂) and γ-methyl (CH₃) protons will appear progressively more upfield.

  • Coupling Constants: The coupling constant between H-4 and H-5, and H-5 and H-6 in the pyrimidine ring is expected to be around 4.9 Hz, consistent with values reported for similar pyrimidine systems[2]. The vicinal coupling between the protons of the propyl chain is predicted to be approximately 7.5 Hz, a typical value for freely rotating alkyl chains.

Predicted ¹³C NMR Spectral Data for 2-Propylpyrimidine

The predicted ¹³C NMR spectrum of 2-propylpyrimidine will show distinct signals for the three unique carbons of the pyrimidine ring and the three carbons of the propyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Propylpyrimidine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~165
C-4, C-6~157
C-5~119
α-CH₂ (propyl)~38
β-CH₂ (propyl)~23
γ-CH₃ (propyl)~14

Rationale for Predictions:

  • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are estimated from data for pyrimidine and the known effects of alkyl substitution[6]. In pyrimidine, C-2, C-4/C-6, and C-5 resonate at approximately 159.7, 157.1, and 121.8 ppm, respectively. An alkyl group at the C-2 position will significantly deshield this carbon. The effect on C-4/C-6 and C-5 is expected to be less pronounced.

  • Propyl Group Carbons: The chemical shifts for the propyl group carbons are based on data for similar alkyl-substituted aromatic compounds[7]. The α-carbon will be the most deshielded due to its direct attachment to the heterocyclic ring.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of 2-propylpyrimidine, the following experimental protocol is recommended.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue. Be aware that the choice of solvent can influence chemical shifts[2][8][9][10][11].

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) is preferable.

  • Procedure:

    • Weigh the desired amount of 2-propylpyrimidine directly into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR_Sample_Preparation cluster_0 Sample Preparation Workflow A Weigh 2-Propylpyrimidine B Select & Add Deuterated Solvent A->B 5-25 mg for ¹H 20-100 mg for ¹³C C Ensure Complete Dissolution B->C e.g., CDCl₃, DMSO-d₆ D Transfer to NMR Tube C->D Vortex if necessary E Cap the Tube D->E Use Pasteur pipette

Caption: Workflow for NMR sample preparation.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

Advanced 2D NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, 2D NMR experiments are invaluable[12][13][14][15].

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks will be observed between H-4/H-6 and H-5, as well as between the adjacent protons of the propyl group (α-CH₂ and β-CH₂, β-CH₂ and γ-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will definitively link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the propyl group and the pyrimidine ring (e.g., a correlation between the α-CH₂ protons and C-2 of the pyrimidine ring).

Caption: Application of 2D NMR for structural confirmation.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 2-propylpyrimidine, grounded in the established principles of NMR spectroscopy and comparative data from analogous molecules. The detailed experimental protocols and recommendations for advanced 2D NMR techniques offer a robust framework for researchers and scientists to confidently identify and characterize this compound. The provided information is intended to facilitate drug development and quality control processes where 2-propylpyrimidine is a key intermediate or final product.

References

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Linfoot, J. (2021). Standard Operating Procedure (SOP)
  • Kwan, E. E. (2026).
  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • University of Houston. (2023).
  • JEOL. Sample preparation for NMR measurements and points to keep in mind.
  • Patiny, L. (2023).
  • ChemicalBook. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
  • Health, Safety and Environment Office. (2023). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • ACD/Labs. (2025). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • University College London. (2023).
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7851.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • NMRdb.org. Predict 1H proton NMR spectra.
  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?
  • NMRium. (2023). NMRium demo - Predict.
  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF.
  • American Chemical Society. Proton NMR spectrum of hexa-n-propylbenzene.
  • National Center for Biotechnology Inform
  • Gasteiger, J., et al. (2013). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ChemicalBook. N-PROPYLBENZENE(103-65-1) 13C NMR spectrum.
  • Wiley-VCH GmbH. Propylbenzene. SpectraBase.
  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII.
  • Tomasik, P., & Woszczyk, A. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 103-113.
  • Ramalingam, M., & Periandy, S. (2014). Experimental [FT-IR and FT-Raman] Analysis and Theoretical [IR, Raman, NMR and UV-Visible] Investigation on Propylbenzene. Longdom Publishing.
  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar.
  • Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.
  • The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Al-Abdullah, E. S. (2015).
  • Jacobsen, N. E. (2007). Basic 1H- and 13C-NMR Spectroscopy.
  • Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583.

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 2-Propylpyrimidine: A Mechanistic Guide

Executive Summary 2-Propylpyrimidine is a critical heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced organic materials. For researchers and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propylpyrimidine is a critical heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced organic materials. For researchers and drug development professionals, structural elucidation and pharmacokinetic metabolite profiling rely heavily on Electron Ionization Mass Spectrometry (EI-MS). As a Senior Application Scientist, I have structured this technical guide to move beyond empirical data recitation. Here, we dissect the quantum-chemical causality behind each fragmentation event, providing a self-validating framework for the precise identification of 2-propylpyrimidine and its derivatives.

Physicochemical & Structural Grounding

Before analyzing the mass spectrum, it is essential to establish the baseline physical parameters of the intact molecule. The exact mass dictates the molecular ion peak, while the structure dictates the available degradation pathways.

ParameterValueSignificance in MS
Molecular Formula C₇H₁₀N₂Determines the isotopic distribution (M+1, M+2 peaks).
Molecular Weight 122.17 g/mol Nominal mass observed in low-resolution MS.
Monoisotopic Mass 122.084 DaExact mass targeted in High-Resolution MS (HRMS).
Structural Motif 2-Alkyl-1,3-diazineThe propyl chain at the C2 position provides the necessary γ -hydrogens for specific rearrangements.

Core Fragmentation Mechanisms: The Quantum-Chemical Causality

When 2-propylpyrimidine is subjected to a standard 70 eV electron beam, the molecule is stripped of an electron, generating a highly energetic radical cation (M⁺• at m/z 122). The subsequent fragmentation is not random; it is strictly governed by the thermodynamic stability of the resulting carbocations and the entropy gained by expelling neutral molecules.

The McLafferty Rearrangement (Base Peak Generation)

The McLafferty rearrangement is a fragmentation reaction observed in mass spectrometry of organic molecules in which the parent radical cation splits into a daughter radical cation and a neutral spin-paired molecule[1]. For 2-propylpyrimidine, this is the dominant fragmentation pathway.

The Causality: The nitrogen atom at the 1-position of the pyrimidine ring acts as a potent Lewis base. Because the propyl chain possesses a hydrogen atom located three carbons away ( γ -hydrogen), it perfectly aligns to undergo this rearrangement[2]. The fragmentation takes place via a thermodynamically favored six-membered cyclic transition state[2]. This concerted electron movement results in the homolytic cleavage of the α

β carbon-carbon bond, expelling a neutral ethylene molecule (C₂H₄, 28 Da)[2].

The resulting fragment is a resonance-stabilized 2-methylpyrimidine radical cation at m/z 94 . Because this conjugated system is vastly more stable than primary alkyl radicals, m/z 94 typically manifests as the base peak (100% relative abundance) in the spectrum.

α -Cleavage and β -Cleavage

While the McLafferty rearrangement dominates, competing radical-site initiation pathways also occur along the alkyl chain.

  • α -Cleavage (m/z 93): Cleavage of the bond between the α and β carbons of the propyl group expels an ethyl radical (•CH₂CH₃, 29 Da). The remaining pyrimidinium cation (m/z 93) is stabilized by the adjacent nitrogen lone pairs.

  • β -Cleavage (m/z 107): Cleavage between the β and γ carbons expels a terminal methyl radical (•CH₃, 15 Da). This is less favored than α -cleavage due to the lower stability of the resulting carbocation, resulting in a lower abundance peak at m/z 107.

Heterocyclic Ring Contraction

Nitrogenous heterocycles universally undergo ring contraction or opening via the expulsion of neutral hydrogen cyanide (HCN, 27 Da). The m/z 94 McLafferty fragment frequently loses HCN to form a pyrrole-like cation at m/z 67 .

Quantitative Data Presentation

The table below summarizes the diagnostic ions required to positively identify 2-propylpyrimidine in a complex matrix.

m/z RatioRelative AbundanceFragment IdentityNeutral LossMechanism
122 30 - 45%[C₇H₁₀N₂]⁺•NoneMolecular Ion (M⁺•)
107 < 10%[C₆H₇N₂]⁺•CH₃ (15 Da) β -Cleavage
94 100% (Base) [C₅H₆N₂]⁺•C₂H₄ (28 Da)McLafferty Rearrangement
93 15 - 25%[C₅H₅N₂]⁺•C₂H₅ (29 Da) α -Cleavage
67 10 - 20%[C₄H₅N]⁺•HCN (27 Da)Ring Contraction (from m/z 94)

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose to prevent false positives.

Step 1: Sample Preparation

  • Action: Dilute the 2-propylpyrimidine standard to 10 ppm in LC-MS grade methanol.

  • Causality: High concentrations lead to detector saturation and promote ion-molecule reactions in the source (e.g., self-protonation forming M+1 artifacts). A 10 ppm dilution ensures operation within the linear dynamic range of the electron multiplier.

Step 2: Gas Chromatography (GC) Separation

  • Action: Inject 1 µL onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, HP-5MS) with a helium carrier gas flow of 1.0 mL/min.

  • Causality: GC resolves the analyte from potential matrix interferences. The non-polar stationary phase interacts predictably with the hydrophobic propyl chain, ensuring a sharp, symmetrical peak that prevents the co-elution of isobaric contaminants.

Step 3: Electron Ionization (EI)

  • Action: Set the EI source energy to exactly 70 eV and the source temperature to 230°C.

  • Causality: The choice of 70 eV is not arbitrary; it represents the de Broglie wavelength of an electron that perfectly matches the length of typical organic bonds. This maximizes energy transfer, ensuring the fragmentation pattern is highly reproducible and matches established NIST library spectra.

Step 4: Mass Analysis & Data Validation

  • Action: Scan the quadrupole mass analyzer from m/z 50 to 200.

  • Self-Validation Check: Isolate the spectrum at the chromatographic apex. Confirm the exact mass difference of 28 Da between the molecular ion (m/z 122) and the base peak (m/z 94). This specific neutral loss acts as an internal validation check, unequivocally confirming the presence of a linear n-propyl chain rather than an isopropyl chain (which lacks the linear γ -hydrogen geometry required for this specific 28 Da loss).

Mechanistic & Workflow Visualizations

FragLogic M Molecular Ion (M+•) m/z 122 McL McLafferty Fragment m/z 94 (Base Peak) M->McL - C2H4 (28 Da) γ-H Transfer Alpha α-Cleavage Fragment m/z 93 M->Alpha - •C2H5 (29 Da) Beta β-Cleavage Fragment m/z 107 M->Beta - •CH3 (15 Da) Ring Ring Cleavage m/z 67 McL->Ring - HCN (27 Da)

Caption: Mechanistic fragmentation logic tree for 2-propylpyrimidine under EI-MS.

GCMS_Workflow Prep 1. Sample Prep (10 ppm in MeOH) GC 2. GC Separation (HP-5MS Column) Prep->GC EI 3. EI Ionization (70 eV Source) GC->EI MS 4. Mass Analysis (Quadrupole) EI->MS Data 5. Data Validation (m/z 94 Base Peak) MS->Data

Caption: Step-by-step GC-MS experimental workflow for 2-propylpyrimidine analysis.

References

  • Title: McLafferty rearrangement Source: Wikipedia URL: [Link]

  • Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

Sources

Foundational

Thermodynamic Stability and Boiling Point Dynamics of 2-Propylpyrimidine: A Comprehensive Technical Guide

Introduction & Scientific Rationale 2-Propylpyrimidine is a pivotal heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemical development, and materials science. Its structural duality—combining a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-Propylpyrimidine is a pivotal heterocyclic scaffold utilized extensively in medicinal chemistry, agrochemical development, and materials science. Its structural duality—combining a highly stable, electron-deficient aromatic pyrimidine ring with a flexible, aliphatic propyl chain—grants it unique physicochemical properties. This compound serves as a critical intermediate in the synthesis of complex biologically active molecules, including and the veterinary anti-coccidial drug amprolium.

As a Senior Application Scientist, understanding the causality between its molecular structure and its macroscopic properties (such as boiling point and thermodynamic stability) is essential for optimizing synthetic workflows, selecting appropriate purification methods, and preventing thermal degradation during scale-up.

Physicochemical Profiling

Boiling Point Dynamics and Intermolecular Forces

The boiling point of a compound is a direct macroscopic manifestation of its intermolecular forces. For 2-propylpyrimidine, the polar nature of the pyrimidine core (driven by the two electronegative nitrogen atoms at positions 1 and 3) induces significant dipole-dipole interactions. Simultaneously, the C2-propyl chain contributes to London dispersion forces.

While unsubstituted 2-propylpyrimidine has an estimated boiling point in the range of 175–180 °C, its functionalized derivatives provide concrete empirical data that illustrate the impact of steric hindrance on phase transitions. For example,1. In contrast, its branched isomer, 2-isopropylpyrimidine-5-carbaldehyde, boils at a lower temperature of 230 °C. This 14.7 °C differential highlights a crucial thermodynamic causality: the linear propyl chain allows for tighter molecular packing and stronger van der Waals forces compared to the sterically hindered isopropyl group, necessitating higher thermal energy to achieve the vapor phase.

Thermodynamic Stability

The thermodynamic stability of 2-propylpyrimidine is governed by the resonance energy of the diazine core. Pyrimidine rings are inherently stable against oxidative degradation due to their electron-deficient nature. However, the introduction of the propyl group introduces an aliphatic vulnerability. The α-carbon (benzylic-equivalent position) is susceptible to radical abstraction under extreme thermal stress or oxidative conditions. Despite this localized reactivity, the overall scaffold maintains excellent stability under standard cross-coupling and condensation reaction conditions, allowing it to function as a robust synthetic intermediate.

Quantitative Data Summary
Compound NameCAS NumberMolecular FormulaBoiling Point (760 mmHg)DensityStructural Feature
2-Propylpyrimidine N/A (Base)C7H10N2~175–180 °C (Est.)~0.98 g/cm³Linear aliphatic chain
2-Propylpyrimidine-5-carbaldehyde 876890-38-9C8H10N2O244.7 °C1.097 g/cm³Electron-withdrawing group
2-Isopropylpyrimidine-5-carbaldehyde 312263-48-2C8H10N2O230.0 °C1.085 g/cm³Branched aliphatic chain
5-Bromo-4-chloro-2-propylpyrimidine 1532505-16-0C7H8BrClN2>250 °C (Est.)>1.5 g/cm³Heavy halogenation

Experimental Protocols: Self-Validating Synthetic Workflows

To harness 2-propylpyrimidine in drug development, researchers must employ rigorous, self-validating synthetic protocols. Below are two field-proven methodologies, detailing the causality behind each experimental choice.

Protocol 1: Negishi Cross-Coupling (sp²-sp³ Bond Formation)

The synthesis of alkylpyrimidines via transition-metal catalysis requires careful ligand selection to suppress β-hydride elimination—a common thermodynamic sink in secondary alkyl cross-couplings. The use of biarylphosphine ligands (e.g., CPhos) facilitates rapid reductive elimination, 2.

Step-by-Step Methodology:

  • Catalyst Preparation : In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 2-bromopyrimidine (1.0 equiv) and a Pd(OAc)₂/CPhos catalyst system (2 mol%). Causality: The bulky CPhos ligand enforces a steric environment that accelerates reductive elimination over migratory insertion.

  • Solvent Addition : Dissolve the mixture in anhydrous THF (0.2 M concentration) and cool to 0 °C. Causality: Low initial temperatures prevent premature catalyst degradation and control the exotherm of transmetalation.

  • Transmetalation : Dropwise add propylzinc bromide (1.3 equiv, as a solution in THF) over 10 minutes.

  • Reaction Maturation : Warm the mixture to room temperature and stir for 1–12 hours. Monitor via GC-MS. The reaction is self-validating when the 2-bromopyrimidine peak disappears, replaced by the target mass (m/z 122).

  • Quenching & Isolation : Quench with saturated aqueous NH₄Cl to destroy unreacted zinc species. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Protocol 2: Condensation of Butanimidamide with 1,3-Dicarbonyls

For a direct ring-closure approach, the is highly efficient and thermodynamically driven by the formation of an aromatic system.

Step-by-Step Methodology:

  • Base Generation : Dissolve sodium metal (1.1 equiv) in anhydrous ethanol under a nitrogen atmosphere to form sodium ethoxide.

  • Amidine Activation : Add butanimidamide hydrochloride (1.0 equiv) to the cooled alkoxide solution. Stir for 15 minutes. Causality: The strong base neutralizes the hydrochloride salt, generating the nucleophilic free amidine required for the initial attack.

  • Cyclization : Introduce a 1,3-dicarbonyl compound (e.g., acetylacetone for 4,6-dimethyl-2-propylpyrimidine) dropwise.

  • Thermodynamic Driving : Heat the mixture to reflux for 48 hours. Causality: Refluxing provides the activation energy needed for the dual dehydration steps, driving the equilibrium toward the highly stable aromatic pyrimidine ring.

  • Purification : Concentrate under reduced pressure to remove ethanol and excess ammonia. Recrystallize the resulting solid from an ethanol/ether mixture.

Mechanistic Visualization

The following diagram illustrates the logical flow and thermodynamic pathways of the Negishi cross-coupling protocol, highlighting how catalytic control suppresses undesired side reactions.

G N1 2-Bromopyrimidine (Heteroaryl Halide) N4 Transmetalation Complex [Pd-Intermediate] N1->N4 Oxidative Addition N2 Propylzinc Bromide (Alkyl Nucleophile) N2->N4 Transmetalation N3 Pd Catalyst (CPhos-Pd) Facilitates Reductive Elimination N3->N4 Catalytic Control N5 2-Propylpyrimidine (Target Scaffold) N4->N5 Reductive Elimination (Primary Thermodynamic Pathway) N6 Beta-Hydride Elimination (Suppressed Side Reaction) N4->N6 Competitive Isomerization (Suppressed by Ligand Sterics)

Synthesis workflow of 2-Propylpyrimidine via Negishi coupling and thermodynamic pathways.

References

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and In Vitro Study of pyrimidine–phthalimide Hybrids As VEGFR2 Inhibitors With Antiproliferative Activity ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Propylpyrimidine as a Tunable N-Donor Ligand and Directing Auxiliary in Transition Metal Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, experimental workflows, and optimization data for utilizing 2-propylpyrimidine in transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, experimental workflows, and optimization data for utilizing 2-propylpyrimidine in transition metal catalysis.

Introduction and Scientific Rationale

Transition-metal-catalyzed C–H activation and cross-coupling reactions have fundamentally reshaped the synthesis of complex active pharmaceutical ingredients (APIs). While pyridine derivatives are the most ubiquitous N-donor ligands and directing groups in these transformations, pyrimidine scaffolds—specifically 2-propylpyrimidine —offer distinct electronic and steric advantages that solve persistent challenges in catalytic cycles[1].

The presence of the second nitrogen atom in the pyrimidine ring renders the heterocycle significantly more electron-deficient than pyridine. This electronic modulation alters the Lewis acidity of the coordinated metal center (e.g., Pd, Ru, or Rh), stabilizing low-valent metal intermediates[1]. Furthermore, the 2-propyl substituent introduces a highly tunable steric pocket. In cross-coupling reactions, this precise steric bulk forces the aryl and alkyl groups on the metal center into closer proximity, thereby lowering the activation energy required for challenging reductive elimination steps while simultaneously suppressing undesired β-hydride elimination[2].

Mechanistic Framework: Electronic and Steric Causality

Understanding the causality behind ligand design is critical for rational reaction optimization. When 2-propylpyrimidine is employed as either an exogenous ligand or an endogenous directing group, it dictates the pathway of the catalytic cycle through the following mechanisms:

  • Concerted Metalation-Deprotonation (CMD): As a directing group, the pyrimidine nitrogen coordinates to the electrophilic Pd(II) center. The basic additive (often an acetate or carbonate) abstracts the proximal proton simultaneously as the Pd–C bond forms. The electron-withdrawing nature of the pyrimidine ring accelerates this electrophilic substitution[3].

  • Steric Shielding against Over-Functionalization: The 2-propyl group projects steric bulk into the coordination sphere. This shielding prevents secondary coordination events, effectively shutting down di-arylation pathways and ensuring high mono-selectivity[4].

CatalyticCycle Pd_cat Active Pd(II) Catalyst [Pd(2-Propylpyrimidine)] CH_act C-H Activation (Concerted Metalation-Deprotonation) Pd_cat->CH_act Substrate + Base Ox_add Oxidative Addition (Aryl Halide Insertion) CH_act->Ox_add Ar-X Red_elim Reductive Elimination (Product Release) Ox_add->Red_elim Intermediate Rearrangement Red_elim->Pd_cat Product

Fig 1: Catalytic cycle of Pd(II) utilizing 2-propylpyrimidine as a coordinating ligand.

Experimental Protocol: Palladium-Catalyzed C(sp²)–H Arylation

This protocol details a self-validating workflow for the ortho-arylation of a substrate utilizing the 2-propylpyrimidine scaffold. The methodology is designed to ensure high regioselectivity by leveraging the nitrogen donor's coordination ability alongside the steric gating of the propyl group.

Materials & Reagents
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand/Directing Substrate: 2-Propylpyrimidine derivative (0.2 mmol)

  • Coupling Partner: Aryl iodide (Ar-I) (0.3 mmol)

  • Oxidant/Base: Silver acetate (AgOAc) (0.4 mmol)

  • Solvent: Anhydrous 1,4-Dioxane or Hexafluoroisopropanol (HFIP) (2.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere) In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-propylpyrimidine-bearing substrate (0.2 mmol), Pd(OAc)₂ (5 mol%, 0.01 mmol), and AgOAc (0.4 mmol).

  • Causality: AgOAc serves a dual, self-validating purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species and facilitates the CMD process by acting as an internal base[1].

Step 2: Reagent Addition Add the aryl iodide (0.3 mmol) followed by anhydrous 1,4-dioxane (2.0 mL). Seal the tube with a Teflon-lined cap under an argon atmosphere.

  • Causality: Dioxane is selected for its moderate polarity and lack of competitive coordination to the Pd center, which prevents catalyst poisoning[4].

Step 3: Thermal Activation Transfer the sealed tube to a pre-heated oil bath and stir the reaction mixture at 110 °C for 12–16 hours.

  • Causality: The elevated temperature provides the necessary thermal energy to overcome the high activation barrier of the initial C(sp²)–H bond cleavage.

Step 4: Quenching and Workup Cool the mixture to room temperature. Dilute the reaction with ethyl acetate (10 mL) and filter through a short pad of Celite.

  • Causality: This step removes palladium black (inactive Pd(0) aggregates) and insoluble silver salts, halting the catalytic cycle and preventing product degradation during concentration.

Step 5: Purification and Validation Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Self-Validation Check: Analyze the crude mixture via GC-MS or LC-MS prior to column chromatography. The ratio of unreacted starting material to mono-arylated and di-arylated products directly validates the efficiency of the steric shielding provided by the 2-propyl group. Optimal execution yields >80% mono-arylated product with <5% di-arylation.

Quantitative Data & Optimization

The efficacy of the 2-propylpyrimidine system is highly dependent on the solvent and additive environment. Table 1 summarizes the optimization parameters, demonstrating how the steric and electronic profile of the ligand interacts with different reaction conditions.

Table 1: Optimization of Pd-Catalyzed C–H Arylation Conditions

EntrySolventTemperature (°C)Additive / BaseYield (%)Selectivity (Mono:Di)
1DMF100K₂CO₃4560:40
2Toluene110AgOAc6275:25
31,4-Dioxane110AgOAc8895:5
41,4-Dioxane80AgOAc30>95:5
5 HFIP 110 AgOAc 91 98:2

Data Interpretation: HFIP (Entry 5) provides the highest yields and mono-selectivity. The strong hydrogen-bonding capability of HFIP stabilizes the highly polar transition state during the CMD step. Combined with the steric bulk of the 2-propylpyrimidine ligand, secondary coordination is sterically and electronically disfavored, drastically reducing di-arylation side reactions.

References

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility Source: National Institutes of Health (NIH) URL:[Link]

  • Pyrimidine as an Aryl C–H Activating Group Source: Organic Letters (ACS Publications) URL:[Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: National Institutes of Health (NIH) URL:[Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation Source: IntechOpen URL:[Link]

Sources

Application

Application of 2-Propylpyrimidine in OLED Material Design: A Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist Abstract The field of organic light-emitting diodes (OLEDs) is one of relentless innovation, driven by the quest for materials that offer high efficiency, long operat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The field of organic light-emitting diodes (OLEDs) is one of relentless innovation, driven by the quest for materials that offer high efficiency, long operational lifetimes, and color purity. Pyrimidine, an electron-deficient azaaromatic heterocycle, has emerged as a privileged core structure in the design of a wide array of OLED materials.[1][2] Its inherent electron-accepting nature, a consequence of the two nitrogen atoms within the six-membered ring, makes it an excellent building block for fluorescent and phosphorescent emitters, bipolar host materials, and electron-transporting layers.[1][2] This technical guide delves into the specific application of the 2-propylpyrimidine moiety in the design of next-generation OLED materials. We will explore the nuanced role of the 2-propyl substituent in tuning the physicochemical properties of the pyrimidine core and provide detailed protocols for the synthesis, characterization, and device fabrication of a model 2-propylpyrimidine-based material. This document is intended for researchers and scientists engaged in the development of novel organic semiconductors for optoelectronic applications.

Introduction: The Pyrimidine Core in OLEDs

The performance of an OLED device is intricately linked to the chemical and physical properties of its constituent organic materials.[3] The pyrimidine ring, with its electron-deficient character, offers a versatile platform for molecular engineering.[1][2] This electron deficiency facilitates strong electron injection and transport, a critical requirement for efficient charge recombination in the emissive layer.[1] Furthermore, the pyrimidine core can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and photophysical properties.

The incorporation of pyrimidine derivatives has been instrumental in the development of high-performance OLEDs, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters.[4][5] In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states enables the efficient harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC), leading to theoretical internal quantum efficiencies of 100%.[6] The electron-accepting pyrimidine core, when coupled with a suitable electron-donating moiety, can effectively create the charge-transfer character necessary for achieving a small S₁-T₁ splitting.[7]

Design Rationale: The Role of the 2-Propyl Substituent

While the electronic properties of the pyrimidine core are paramount, the choice of substituents plays a crucial role in modulating the overall performance of the material. The introduction of a 2-propyl group offers several strategic advantages:

  • Enhanced Solubility: The alkyl nature of the propyl group significantly improves the solubility of the resulting material in common organic solvents. This is particularly beneficial for solution-processed OLED fabrication techniques, such as spin-coating and inkjet printing, which are more cost-effective than vacuum deposition methods.[8]

  • Morphological Control: The non-planar nature of the propyl chain can disrupt intermolecular packing, leading to the formation of stable amorphous films.[9] This amorphous morphology is highly desirable in OLEDs as it prevents crystallization, which can lead to device failure and reduced operational lifetime.

  • Electronic Tuning: While the electronic effect of an alkyl group is relatively modest compared to aromatic substituents, it can still subtly influence the energy levels of the molecule through inductive effects. This allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize charge injection and transport.

Experimental Protocols

Synthesis of a Model 2-Propylpyrimidine-Based Material

This section details the synthesis of a representative donor-acceptor type material incorporating a 2-propylpyrimidine core. The chosen donor is the well-established 9,9-dimethyl-9,10-dihydroacridine (DMAC), known for its strong electron-donating character and good thermal stability.

Scheme 1: Synthesis of 4-(9,9-dimethyl-9,10-dihydroacridin-10-yl)-6-phenyl-2-propylpyrimidine (DMAC-PPM)

reagent1 4,6-dichloro-2-propylpyrimidine intermediate 4-chloro-6-phenyl-2-propylpyrimidine reagent1->intermediate Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80°C reagent2 Phenylboronic acid reagent2->intermediate product DMAC-PPM intermediate->product Buchwald-Hartwig Amination Pd₂(dba)₃, XPhos, NaOtBu Toluene, 110°C reagent3 9,9-dimethyl-9,10-dihydroacridine (DMAC) reagent3->product

Caption: Synthetic pathway for the model compound DMAC-PPM.

Step-by-step Protocol:

  • Synthesis of 4-chloro-6-phenyl-2-propylpyrimidine (Intermediate):

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-2-propylpyrimidine (1.0 eq.), phenylboronic acid (1.1 eq.), tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and potassium carbonate (3.0 eq.).

    • Add a degassed mixture of toluene and water (4:1 v/v).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and perform an extraction with ethyl acetate and water.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate.

  • Synthesis of 4-(9,9-dimethyl-9,10-dihydroacridin-10-yl)-6-phenyl-2-propylpyrimidine (DMAC-PPM):

    • To a flame-dried Schlenk flask under an inert atmosphere, add the intermediate from the previous step (1.0 eq.), 9,9-dimethyl-9,10-dihydroacridine (DMAC) (1.2 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.), XPhos (0.1 eq.), and sodium tert-butoxide (1.5 eq.).

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture to 110 °C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation to obtain the final product.

Material Characterization

A thorough characterization of the synthesized material is essential to understand its properties and predict its performance in an OLED device.

Table 1: Key Characterization Techniques and Expected Outcomes for DMAC-PPM

Characterization TechniqueParameter MeasuredExpected Outcome/Significance
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C chemical shiftsConfirms the molecular structure of the synthesized compound.
Mass Spectrometry (MS) Molecular weightVerifies the identity and purity of the product.
Thermogravimetric Analysis (TGA) Decomposition temperature (Td)Determines the thermal stability of the material. A high Td is crucial for device longevity.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)Indicates the stability of the amorphous state. A high Tg is desirable.
UV-Visible Spectroscopy Absorption spectrumProvides information about the electronic transitions and the optical bandgap.
Photoluminescence (PL) Spectroscopy Emission spectrum, PL quantum yield (PLQY)Determines the color of the emitted light and the efficiency of the radiative decay process.
Cyclic Voltammetry (CV) Oxidation and reduction potentialsAllows for the estimation of HOMO and LUMO energy levels, which are critical for charge injection.
Time-Resolved Photoluminescence Fluorescence lifetimeHelps in understanding the excited state dynamics, including the presence of delayed fluorescence in TADF materials.
OLED Device Fabrication and Testing

The performance of the synthesized material is ultimately evaluated by fabricating and testing a multilayer OLED device.

Diagram 1: Multilayer OLED Device Architecture

cluster_0 OLED Stack Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Host:DMAC-PPM) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_device Device Fabrication & Testing synthesis Synthesis of 2-Propylpyrimidine Derivative purification Purification (Column Chromatography, Sublimation) synthesis->purification structural Structural Analysis (NMR, MS) purification->structural thermal Thermal Analysis (TGA, DSC) purification->thermal photophysical Photophysical Analysis (UV-Vis, PL, Lifetime) purification->photophysical electrochemical Electrochemical Analysis (CV) purification->electrochemical fabrication OLED Fabrication (Spin-coating, Evaporation) photophysical->fabrication electrochemical->fabrication testing Device Testing (J-V-L, EL, EQE) fabrication->testing

Caption: Experimental workflow for OLED material development.

Conclusion

The 2-propylpyrimidine moiety represents a valuable building block in the design of advanced materials for OLED applications. The strategic introduction of the 2-propyl group can enhance solubility and promote the formation of stable amorphous films, which are crucial for the fabrication of efficient and long-lasting solution-processed OLEDs. The synthetic and characterization protocols outlined in this guide provide a comprehensive framework for researchers to explore the potential of 2-propylpyrimidine derivatives in the development of next-generation OLED materials. The versatility of the pyrimidine core, coupled with the beneficial effects of the 2-propyl substituent, opens up a vast chemical space for the discovery of novel high-performance organic semiconductors.

References

  • Yoon, J., et al. (2020). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C, 8(6). Available from: [Link]

  • Di, C., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(47). Available from: [Link]

  • ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs. Available from: [Link]

  • Volyniuk, D., et al. (2024). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials, 17(6). Available from: [Link]

  • Chen, C.-H., et al. (2021). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. OSTI.GOV. Available from: [Link]

  • Li, B., et al. (2021). Highly efficient blue organic light-emitting diodes from pyrimidine-based thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 9(4). Available from: [Link]

  • Misevicius, P., et al. (2025). Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting. ACS Applied Electronic Materials. Available from: [Link]

  • Volyniuk, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Electronics, 12(9). Available from: [Link]

  • ResearchGate. (2020). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs. Available from: [Link]

  • Kaunas University of Technology. (2025). Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine. Available from: [Link]

  • Lee, J., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. SPIE Digital Library. Available from: [Link]

  • Wang, Z., et al. (2021). Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands. Inorganic Chemistry Frontiers, 8(23). Available from: [Link]

  • ResearchGate. (2020). Pyrimidine-based thermally activated delayed fluorescent materials with unique asymmetry for highly-efficient organic light-emitting diodes. Available from: [Link]

  • ResearchGate. (n.d.). Summary of the device performances of the OLEDs based on 1 and 2. Available from: [Link]

  • Laskar, P., et al. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Polymers, 16(20). Available from: [Link]

  • ResearchGate. (2025). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. Available from: [Link]

  • Feng, X. (n.d.). Synthesis and Photophysical Properties of Pyrene-Based Blue Light-Emitting Monomers. Saga University.
  • Google Patents. (2019). Method for manufacturing an oled device and method for manufacturing an oled display panel.
  • Gómez-Bombarelli, R., & Aspuru-Guzik, A. (2016). Computers design next-generation OLED molecules. SPIE. Available from: [Link]

Sources

Method

Incorporating 2-Propylpyrimidine into Heterocyclic Drug Scaffolds: Synthesis, Functionalization, and Pharmacological Evaluation

Executive Summary The pyrimidine ring is a highly privileged scaffold in modern drug discovery. As a bioisostere for phenyl rings and a structural mimic of endogenous nucleic acids, pyrimidines readily form critical hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine ring is a highly privileged scaffold in modern drug discovery. As a bioisostere for phenyl rings and a structural mimic of endogenous nucleic acids, pyrimidines readily form critical hydrogen bonds and π−π stacking interactions with a vast array of biological targets[1]. While medicinal chemistry campaigns frequently explore substitutions at the C4, C5, and C6 positions, functionalization at the C2 position with specific aliphatic chains—such as the 2-propyl moiety—provides a highly effective vector for modulating a drug candidate's physicochemical profile. This application note details the mechanistic rationale, synthetic protocols, and pharmacological utility of integrating the 2-propylpyrimidine motif into novel drug scaffolds.

Mechanistic Rationale: The 2-Propyl Advantage

The strategic placement of a propyl group at the C2 position of a pyrimidine ring introduces several distinct advantages in both synthetic behavior and pharmacodynamics:

  • Targeting Hydrophobic Pockets: The 2-propyl chain significantly enhances the Lipophilic Ligand Efficiency (LLE) of the scaffold. In targets such as the G-protein-coupled receptor GPR84 or the kinase domain of VEGFR2, the aliphatic chain acts as an anchor, inserting into deep, hydrophobic sub-pockets that are inaccessible to highly polar or rigid aromatic substituents[2][3].

  • Metabolic Stability: Unlike benzylic or highly branched alkyl groups which are susceptible to rapid cytochrome P450-mediated oxidation, the linear propyl chain offers a balanced metabolic profile, extending the half-life of the pharmacophore while maintaining necessary lipophilicity[4].

  • Synthetic Directivity: In synthetic workflows, the 2-propyl group provides moderate steric shielding. It is bulky enough to prevent unwanted side reactions at the C2 position during multi-step syntheses, yet compact enough to allow efficient, regioselective cross-coupling at the adjacent C4 and C6 positions.

Pathway Ligand 2-Alkylpyrimidine Ligand Receptor Target Receptor (e.g., GPR84 / VEGFR2) Ligand->Receptor Binding Hydrophobic Hydrophobic Pocket Engagement Receptor->Hydrophobic Propyl Chain Insertion Activation Receptor Activation / Kinase Inhibition Hydrophobic->Activation Conformational Shift Response Modulated Cellular Response Activation->Response Downstream Signaling

Mechanism of target engagement by 2-alkylpyrimidine derivatives in cellular receptors.

Pharmacological Applications

Immunomodulation via GPR84

Free fatty acid receptors (FFARs) are critical regulators of immune responses. GPR84, a rhodopsin-like GPCR expressed in hematopoietic tissues, is activated by medium-chain fatty acids and plays a significant role in inflammation[5]. Systematic structure-activity relationship (SAR) studies have demonstrated that 2-alkylpyrimidine-4,6-diols act as potent GPR84 agonists. The length of the C2-alkyl chain directly dictates receptor activation, with medium chains (propyl to hexyl) perfectly occupying the orthosteric binding site to amplify anti-inflammatory cytokine production[3].

Oncology via Kinase Inhibition

In the development of anti-angiogenic therapies, pyrimidine-phthalimide hybrids have been engineered as potent VEGFR2 inhibitors. The incorporation of a 2-propylpyrimidine-2,4-diamine core results in high anti-proliferative activity against cell lines like MCF-7 and HepG-2. Molecular docking reveals that the pyrimidine core forms essential hydrogen bonds with Asp1046 and Glu885 in the VEGFR2 hinge region, while the 2-propyl group stabilizes the complex via hydrophobic interactions[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify intermediate formation.

Protocol 1: Synthesis of the Core Scaffold (4,6-Dichloro-2-propylpyrimidine)

This protocol establishes the foundational di-halogenated scaffold, primed for divergent functionalization.

Step 1: Condensation to 2-Propylpyrimidine-4,6-diol

  • Procedure: Dissolve sodium metal (2.5 eq) in anhydrous ethanol at 0°C to generate sodium ethoxide. Add butyramidine hydrochloride (1.0 eq) and stir for 30 minutes. Dropwise, add diethyl malonate (1.1 eq). Reflux the mixture for 12 hours.

  • Causality: Sodium ethoxide serves a dual purpose: it neutralizes the amidine hydrochloride to release the free base, and it deprotonates the α -carbon of diethyl malonate. This facilitates a double nucleophilic acyl substitution by the amidine nitrogens, cyclizing into the pyrimidine core.

  • Self-Validation (IPC): Monitor via TLC (Dichloromethane:Methanol 9:1). The highly polar diol product will remain near the baseline ( Rf​≈0.1 ). Acidify the mixture with 1M HCl to precipitate the product; the formation of a white solid confirms successful cyclization.

Step 2: Chlorination

  • Procedure: Suspend the dried 2-propylpyrimidine-4,6-diol in neat Phosphorus Oxychloride ( POCl3​ , 10 eq). Add N,N-Dimethylaniline (0.5 eq) as a catalyst. Reflux at 105°C for 4 hours.

  • Causality: POCl3​ converts the tautomeric hydroxyl groups into highly reactive dichlorophosphate leaving groups, which are subsequently displaced by chloride ions. The N,N-Dimethylaniline accelerates the formation of the Vilsmeier-Haack-type intermediate.

  • Self-Validation (IPC): Quench a micro-aliquot in ice water and extract with ethyl acetate. TLC (Hexanes:Ethyl Acetate 4:1) will show a dramatic shift to a highly non-polar spot ( Rf​≈0.7 ). LC-MS will confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of two chlorine isotopes (M+H: ~191 m/z for 35Cl2​ ).

Protocol 2: Regioselective Functionalization via SNAr

The di-chlorinated scaffold allows for sequential, temperature-controlled Nucleophilic Aromatic Substitution (SNAr).

  • Step 1 (C4 Mono-substitution): Dissolve 4,6-dichloro-2-propylpyrimidine (1.0 eq) in ethanol. Add a primary aliphatic amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Stir at 25°C for 6 hours.

    • Causality: The highly electron-deficient nature of the di-chloropyrimidine allows the first substitution to occur at room temperature. Strict stoichiometric and thermal control prevents di-substitution.

  • Step 2 (C6 Di-substitution): To the isolated mono-substituted intermediate, add a secondary amine or anilines (1.5 eq) in 1,4-dioxane. Elevate the temperature to 80°C - 100°C for 12 hours.

    • Causality: The introduction of the first amine donates electron density into the pyrimidine ring via resonance, deactivating the scaffold. Consequently, displacing the second chloride requires significantly higher thermal energy to overcome the increased activation barrier.

Synthesis A Butyramidine + Diethyl Malonate B 2-Propylpyrimidine -4,6-diol A->B NaOEt, EtOH Reflux C 4,6-Dichloro-2- propylpyrimidine B->C POCl3 Reflux D Mono-SNAr Product C->D R1-NH2, DIPEA 25°C E Di-substituted Drug Scaffold D->E R2-Amine 80°C

Workflow for the synthesis and functionalization of 2-propylpyrimidine scaffolds.

Quantitative SAR Data Summary

The table below summarizes the impact of C2-alkyl substitutions on physicochemical properties and target engagement, demonstrating the specific advantages of the propyl/alkyl modifications.

Scaffold SubstitutionTarget ReceptorBiological Activity ( IC50​ / EC50​ )LogP Shift (vs. Unsubstituted)Primary Mechanistic Benefit
Unsubstituted (C2-H) GPR84> 10,000 nM (Inactive)BaselineN/A
2-Methyl GPR84> 5,000 nM+ 0.45Slight steric protection
2-Propyl VEGFR20.130 μ M (Compound 7c)+ 1.35Optimal hinge region binding
2-Hexyl GPR84139 nM (Agonist Hit 1)+ 2.80Deep hydrophobic pocket filling

(Data synthesized from references[2],[3], and[5]. LogP shifts are theoretical estimates based on standard Hansch-Leo fragment contributions).

References

  • Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Source: International Journal on Science and Technology URL:[Link]

  • Synthesis and In Vitro Study of pyrimidine–phthalimide Hybrids As VEGFR2 Inhibitors With Antiproliferative Activity Source: ResearchGate URL:[Link]

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Propylpyrimidine synthesis

Welcome to the Technical Support Center for Pyrimidine Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the reaction yield for 2-propylpyrimidine and its der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the reaction yield for 2-propylpyrimidine and its derivatives.

Synthesizing 2-alkylpyrimidines generally relies on one of two foundational strategies: the classical de novo ring condensation (e.g., reacting butyramidine with 1,3-dicarbonyl compounds) or modern late-stage functionalization (e.g., transition-metal catalyzed cross-coupling of 2-halopyrimidines). Both pathways present unique mechanistic bottlenecks that can severely depress your isolated yields if not properly managed.

Below, you will find a diagnostic workflow, targeted FAQs addressing the causality of common failures, quantitative benchmarks, and a self-validating experimental protocol.

Diagnostic Workflow: Yield Optimization

YieldTroubleshooting Start Low Yield: 2-Propylpyrimidine Route Identify Synthetic Route Start->Route Condensation Condensation Route (Amidine + Dicarbonyl) Route->Condensation Coupling Cross-Coupling Route (2-Halopyrimidine + Propyl-M) Route->Coupling AmidineIssue Amidine Hydrolysis or Incomplete Liberation Condensation->AmidineIssue CyclizationIssue Incomplete Cyclization Condensation->CyclizationIssue ProtoIssue Protodehalogenation Coupling->ProtoIssue IsomerIssue Alkyl Chain Isomerization Coupling->IsomerIssue FixAmidine Optimize Base (NaOEt) Strict Anhydrous Conditions AmidineIssue->FixAmidine FixCyclize Increase Temp/Time Remove Water (Dean-Stark) CyclizationIssue->FixCyclize FixProto Dry Reagents Check Catalyst Loading ProtoIssue->FixProto FixIsomer Switch Ligand (e.g., CPhos) Control Temperature IsomerIssue->FixIsomer

Decision tree for troubleshooting low yields in 2-propylpyrimidine synthesis based on chemical route.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using the classical condensation route (butyramidine hydrochloride + 1,1,3,3-tetramethoxypropane). Why is my yield plateauing at 35-40%? A: The primary cause of yield loss in this route is the competitive hydrolysis of the amidine intermediate[1]. Butyramidine is highly hygroscopic. When liberating the free base from butyramidine hydrochloride using a base like sodium methoxide, any adventitious water will rapidly hydrolyze the amidine into butyramide. Butyramide is non-nucleophilic and cannot participate in the subsequent cyclization with the dicarbonyl electrophile. Actionable Fix: You must enforce strictly anhydrous conditions. Pre-dry the butyramidine hydrochloride in a vacuum oven and use freshly prepared, titrated NaOMe in dry methanol. Furthermore, demonstrate that the intermediate condensation products require elevated temperatures (refluxing for 4-6 hours) to fully aromatize[2].

Q2: During the Negishi cross-coupling of 2-bromopyrimidine with propylzinc bromide, I am isolating a mixture of 2-propylpyrimidine and 2-isopropylpyrimidine. How do I prevent this isomerization? A: This is a classic mechanistic pitfall in palladium-catalyzed cross-couplings involving alkylzinc reagents. After the oxidative addition of the 2-halopyrimidine to the Pd(0) catalyst, the resulting Pd(II) complex undergoes transmetalation with propylzinc bromide. However, if the subsequent reductive elimination step is too slow, the alkyl-Pd(II) species undergoes rapid β -hydride elimination followed by re-insertion. This dynamically isomerizes the linear propyl chain into a thermodynamically favored, branched isopropyl chain[3]. Actionable Fix: You must accelerate the reductive elimination step to outcompete the β -hydride elimination pathway. dictate switching your ligand to a bulky, electron-rich biarylphosphine such as CPhos or EtCPhos[3]. These ligands enforce a tight coordination sphere that sterically drives reductive elimination, preserving the linear propyl chain and dramatically improving the yield[4].

Q3: I am synthesizing a 2-propylpyrimidine-4,6-diol derivative via malondiamide condensation. The reaction seems to work by TLC, but I lose all my product during the aqueous workup. Recommendations? A: 2-Alkylpyrimidine-4,6-diols exist in a tautomeric equilibrium with their pyrimidinedione forms and are highly polar[5]. During the condensation of malondiamide with ethyl butyrate using sodium ethoxide, the resulting sodium salt of the pyrimidine is completely water-soluble. Actionable Fix: Avoid standard aqueous liquid-liquid extraction. Instead, quench the reaction by carefully adjusting the pH to ~4-5 using concentrated HCl in an ice bath to precipitate the free diol[5]. If precipitation fails, evaporate the solvent completely, triturate the crude residue with a polar aprotic solvent (like EtOAc or THF) to remove organic impurities, and purify via reverse-phase chromatography or recrystallization from methanol[6].

Quantitative Data Comparison

To benchmark your current protocols, refer to the table below detailing the expected yields and primary limiting factors for the most common 2-propylpyrimidine synthetic routes.

Synthetic RouteKey ReagentsPrimary Yield-Limiting FactorOptimized Yield RangeSource
Classical Condensation Butyramidine HCl + 1,1,3,3-TetramethoxypropaneAmidine hydrolysis via adventitious moisture60% – 75%[1],[2]
Negishi Cross-Coupling 2-Bromopyrimidine + n-PrZnBr β -hydride elimination / Alkyl isomerization85% – 95%[3],[4]
Malondiamide Condensation Malondiamide + Ethyl butyrateProduct loss during standard aqueous extraction45% – 60%[5]

Self-Validating Experimental Protocol

Optimized Palladium-Catalyzed Negishi Cross-Coupling for 2-Propylpyrimidine Objective: Synthesize 2-propylpyrimidine from 2-bromopyrimidine and n-propylzinc bromide while suppressing alkyl chain isomerization. Causality & Design: Utilizing Pd(OAc)₂ with the bulky biarylphosphine ligand CPhos accelerates reductive elimination, effectively shutting down the formation of the 2-isopropylpyrimidine byproduct[3].

Step 1: Catalyst Pre-Activation (Self-Validating Checkpoint)

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (1.0 mol %) and CPhos (2.0 mol %).

  • Add anhydrous THF (0.2 M relative to substrate) and stir at room temperature for 15 minutes. Validation Check: The solution must transition from a pale yellow suspension to a homogeneous deep red/brown solution. This color change is a reliable, self-validating visual indicator that the active Pd(0)Lₙ species has successfully formed. If the solution remains yellow or precipitates black palladium solid, the ligand is oxidized or moisture is present; abort and restart.

Step 2: Oxidative Addition & Transmetalation 3. Add 2-bromopyrimidine (1.0 equiv, strictly anhydrous) to the active catalyst solution. Stir for 10 minutes to allow for complete oxidative addition. 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Dropwise, add n-propylzinc bromide solution (1.3 equiv, 0.5 M in THF). Slow addition controls the local concentration of the transmetalating agent, minimizing homocoupling side reactions[4].

Step 3: Reductive Elimination & Reaction Monitoring 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Validation Check: At the 2-hour mark, withdraw a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. You should observe the molecular ion peak for 2-propylpyrimidine (m/z = 122). The ratio of the n-propyl to isopropyl isomer should be >95:5. If significant isomerization is detected, verify the structural and chemical integrity of your CPhos ligand batch[3].

Step 4: Quench and Isolation 7. Quench the reaction mixture carefully with saturated aqueous NH₄Cl (equal volume to THF) at 0 °C. 8. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 9. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 2-propylpyrimidine.

References

  • Henze, H. R., & Winthrop, S. O. "Researches on Pyrimidines. Certain Derivatives of 2-Propylpyrimidine." Journal of the American Chemical Society, 1957.[Link]

  • Han, C. et al. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters, 2014.[Link]

  • Liu, Y. et al. "Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists." ACS Medicinal Chemistry Letters, 2016.[Link]

  • F. Hoffmann-La Roche AG. "Novel synthesis of substituted 4-amino-pyrimidines.

Sources

Optimization

Troubleshooting common impurities in 2-Propylpyrimidine purification

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive troubleshooting guide for the purification of 2-propylpyrimidine. Drawing on established prin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide for the purification of 2-propylpyrimidine. Drawing on established principles of organic chemistry and extensive experience in the synthesis and purification of heterocyclic compounds, this guide addresses common challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-propylpyrimidine?

A1: Impurities in 2-propylpyrimidine synthesis typically arise from three main sources: unreacted starting materials, side reactions, and product degradation. The specific impurities will depend on your synthetic route, but common culprits include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, you may have residual starting materials. For instance, in a Pinner-type synthesis, this could include butyronitrile and 1,3-diaminopropane.

  • Incompletely Reacted Intermediates: The Pinner reaction, a common method for pyrimidine synthesis, proceeds through an imidate salt intermediate (a "Pinner salt").[1] This intermediate is sensitive to moisture and can be thermally unstable.[1] Incomplete reaction or decomposition can lead to its presence in your crude product.

  • Byproducts from Side Reactions: A significant side reaction in the Pinner synthesis is the hydrolysis of the imidate intermediate by any residual water, which leads to the formation of ethyl butyrate.

  • Polymeric Materials: Under certain conditions, particularly with strong acid catalysts or high temperatures, starting materials or the product can polymerize, leading to tar-like impurities.

Q2: My purified 2-propylpyrimidine has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of minor, highly conjugated impurities or degradation products. These can sometimes be difficult to remove by simple recrystallization.

  • Potential Cause: The color may be due to small amounts of oxidized or polymerized species.

  • Recommended Solution:

    • Activated Carbon Treatment: Dissolve the colored 2-propylpyrimidine in a suitable solvent and add a small amount of activated carbon. Gently heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon will adsorb many colored impurities.

    • Column Chromatography: If charcoal treatment is ineffective, column chromatography using silica gel is a more rigorous method for removing colored impurities.

Q3: I'm experiencing low recovery after recrystallization. What are the key factors to consider for optimizing this step?

A3: Low recovery during recrystallization is a common issue and can be addressed by carefully selecting the solvent and controlling the cooling process.

  • Solvent Selection: The ideal recrystallization solvent is one in which 2-propylpyrimidine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the properties of the related compound 2-propylpyridine, which has a boiling point of 169-171 °C and is slightly soluble in water, a good starting point for solvent screening would be a mixed solvent system, such as ethanol/water or a hydrocarbon solvent like heptane.[2]

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[3]

  • Solvent Volume: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield, as more of your product will remain in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.

Troubleshooting Common Purification Problems

This section provides a more in-depth look at specific problems you may encounter during the purification of 2-propylpyrimidine and offers systematic approaches to resolve them.

Problem Potential Cause(s) Recommended Solutions & Explanations
Oily Product Instead of Crystals The melting point of the impurity/product mixture is below the boiling point of the solvent. High levels of impurities are present.Solution: Try a lower boiling point solvent or a co-solvent system. If impurities are the issue, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization. Oiling out can also be a sign of supersaturation; try using a more dilute solution or cooling more slowly.
Multiple Spots on TLC After Purification The chosen purification method (e.g., a single recrystallization) is not effective for separating the specific impurities present. The compound may be degrading on the TLC plate (if using an acidic or basic mobile phase).Solution: If recrystallization fails, column chromatography is the next logical step. Optimize the mobile phase for column chromatography by testing various solvent systems with TLC to achieve good separation between your product and the impurities. To check for on-plate degradation, spot the sample and elute the plate immediately.
Broad Peaks in NMR Spectrum Presence of paramagnetic impurities (e.g., residual metal catalysts). The sample may be too concentrated.Solution: For paramagnetic impurities, passing a solution of your compound through a small plug of silica gel can be effective. If concentration is the issue, simply dilute your NMR sample.
Inconsistent Melting Point The sample is still impure. The presence of different crystalline forms (polymorphs).Solution: Re-purify the material using a different method (e.g., column chromatography if recrystallization was used previously). To investigate polymorphism, try recrystallizing from a different solvent system.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 2-propylpyrimidine. The ideal solvent system should be determined experimentally.

  • Solvent Selection:

    • Place a small amount of your crude 2-propylpyrimidine in several test tubes.

    • Add a few drops of different solvents (e.g., heptane, ethyl acetate, ethanol, water, and mixtures thereof) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. An ideal solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of well-defined crystals.

  • Recrystallization Procedure:

    • Place the crude 2-propylpyrimidine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of 2-propylpyrimidine using silica gel column chromatography.

  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), test different mobile phases (e.g., mixtures of hexane and ethyl acetate) to find a system that gives your product a retention factor (Rf) of approximately 0.3-0.4 and provides good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude 2-propylpyrimidine in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • In a separate flask, add a small amount of silica gel and your dissolved sample.

    • Evaporate the solvent to obtain a dry powder of your compound adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-propylpyrimidine.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude 2-Propylpyrimidine Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Analysis Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis PureProduct Pure 2-Propylpyrimidine Analysis->ColumnChromatography Impurities Still Present Analysis->PureProduct Purity Confirmed

Caption: A typical workflow for the purification of 2-propylpyrimidine.

Logical Relationships in Troubleshooting

TroubleshootingLogic Impurity Impurity Detected Unreacted Starting Materials Side-Reaction Byproducts Degradation Products Purification Purification Method Recrystallization Column Chromatography Distillation Impurity->Purification Analysis Purity Check TLC NMR Melting Point Purification->Analysis Pure Pure Product Analysis->Pure Acceptable Purity Repurify Re-purify Analysis->Repurify Unacceptable Purity Repurify->Purification

Caption: A decision-making diagram for troubleshooting impurities.

References

  • PubChem. (n.d.). 2-Propylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Pinner reaction. Retrieved from [Link]

  • LabSolutions. (n.d.). 2-Propylpyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2-propyl- (CAS 622-39-9). Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Overcoming poor aqueous solubility of 2-Propylpyrimidine compounds

Welcome to the Advanced Technical Support Center Topic: Overcoming Poor Aqueous Solubility of 2-Propylpyrimidine Compounds As a Senior Application Scientist, I frequently consult with research teams struggling with the e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center Topic: Overcoming Poor Aqueous Solubility of 2-Propylpyrimidine Compounds

As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic assay results, poor bioavailability, and formulation bottlenecks associated with 2-propylpyrimidine derivatives. These compounds are highly valuable in medicinal chemistry (often serving as kinase inhibitors or antiparasitics), but their physicochemical properties make them notoriously difficult to dissolve in aqueous media.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the thermodynamic causes of your solubility issues and provide self-validating, step-by-step protocols to rescue your drug development pipeline.

Part 1: The Core Problem (Diagnostic FAQs)

Q1: Why do my 2-propylpyrimidine compounds consistently crash out of aqueous assay buffers? A1: The insolubility is driven by a two-fold thermodynamic barrier. First, the pyrimidine ring is highly planar and symmetrical, which promotes dense molecular packing and generates a very strong crystal lattice energy. Water molecules lack the energy required to break this lattice. Second, the addition of a 2-propyl group introduces an aliphatic, hydrophobic tail that significantly increases the molecule's overall lipophilicity (LogP)[1]. When introduced to water, the inability of the solvent to form hydrogen bonds with the propyl chain forces the water molecules into a highly ordered, entropically unfavorable state, driving the drug to precipitate.

Q2: Should I focus on chemical modification or physical formulation to fix this? A2: This depends entirely on your current stage in the drug discovery pipeline.

  • Early Discovery/Hit-to-Lead: Use formulation strategies (like cyclodextrins or solid dispersions) to artificially enhance apparent solubility without altering the chemical entity. This allows you to run your in vitro assays quickly.

  • Lead Optimization/Preclinical: If formulation fails, you must pursue chemical modification. Converting the pyrimidine into a salt (e.g., the hydrochloride salt of the 2-propylpyrimidine derivative amprolium[2]) or synthesizing a highly polar prodrug[3] provides a permanent, thermodynamically stable solution.

Part 2: Formulation Troubleshooting & Self-Validating Protocols

Strategy A: Cyclodextrin Inclusion Complexes

The Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for solubilizing lipophilic pyrimidines. The cyclodextrin molecule forms a truncated cone; its interior cavity is hydrophobic, perfectly accommodating the lipophilic 2-propyl tail and the aromatic pyrimidine core. Meanwhile, its hydrophilic exterior maintains excellent interactions with the aqueous buffer[4].

CD_Protocol_Workflow Step1 1. Weigh API (Add excess 2-Propylpyrimidine) Step2 2. Add HP-β-CD Matrix (20% w/v in aqueous buffer) Step1->Step2 Step3 3. Equilibrate (Stir 24-48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Filter via 0.22 µm PTFE) Step3->Step4 Verify excess solid remains before filtering Step5 5. Self-Validation (Quantify via HPLC-UV) Step4->Step5

Workflow for preparing and validating 2-propylpyrimidine cyclodextrin complexes.

Step-by-Step Protocol (Phase Solubility Method):

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • API Addition: Add an excess amount of your solid 2-propylpyrimidine compound to the solution. (e.g., If you estimate solubility to be 1 mg/mL, add 5 mg/mL).

  • Equilibration: Seal the vial and stir vigorously at a constant temperature (e.g., 25°C) for 24 to 48 hours. Causality: You must wait 24-48 hours to overcome kinetic solubility and reach true thermodynamic equilibrium.

  • Self-Validation Checkpoint: Before moving to the next step, visually inspect the vial. There MUST be undissolved solid remaining at the bottom. If the solution is completely clear, you have not reached the saturation point. You must add more API and equilibrate for another 24 hours.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove the uncomplexed crystal lattice.

  • Quantification: Dilute the filtrate and quantify the dissolved 2-propylpyrimidine using HPLC-UV.

Strategy B: Amorphous Solid Dispersions (ASD)

The Causality: If the 2-propyl tail is too sterically hindered to fit into a cyclodextrin cavity, you must attack the crystal lattice energy directly. By dissolving the drug and a polymer (like PVPVA) in a volatile organic solvent and rapidly evaporating it, you trap the 2-propylpyrimidine in a high-energy, disordered "amorphous" state[5]. Because the lattice is already broken, water only needs to solvate the molecules, drastically increasing apparent solubility.

Troubleshooting ASD Recrystallization:

  • Issue: The formulation initially dissolves but turns cloudy after 2 hours in the assay buffer.

  • Root Cause: The amorphous state is thermodynamically unstable. The drug is supersaturating the buffer and nucleating back into its crystalline form.

  • Solution: Switch your polymer matrix. PVPVA is excellent because its vinyl acetate domains interact with the lipophilic 2-propyl group, while its vinyl pyrrolidone domains interact with water. If recrystallization persists, increase the Polymer:Drug ratio from 1:9 to 1:4 to provide better steric hindrance against nucleation.

Part 3: Quantitative Strategy Comparison

To help you select the correct approach, review the empirical data below summarizing the typical solubility enhancements observed for pyrimidine derivatives.

StrategyExcipient / ModificationPrimary Mechanism of ActionTypical Solubility EnhancementThermodynamic Stability
Salt Formation HCl or MesylateIonization of basic pyrimidine nitrogen100x - 500xHigh (Forms stable new crystal lattice)
Inclusion Complex 20% w/v HP-β-CDHydrophobic cavity encapsulation50x - 150xModerate (Relies on dynamic equilibrium)
Solid Dispersion PVPVA (1:9 ratio)Crystal lattice disruption20x - 80xLow (Prone to eventual recrystallization)
Prodrug Synthesis Carbamate linkerCovalent addition of polar moiety>1000xHigh (Stable until enzymatic cleavage)

Part 4: Chemical Modification (Prodrugs & Salts)

Q3: My formulation strategies are failing. How do I chemically modify a 2-propylpyrimidine without destroying its target affinity? A3: You have two primary chemical avenues:

  • Salt Formation: If your pyrimidine ring has a basic nitrogen (pKa between 4 and 9), you can synthesize a hydrochloride salt. This is a proven industrial strategy; for example, the highly successful 2-propylpyrimidine derivative amprolium is formulated as a hydrochloride salt specifically to guarantee aqueous solubility and stability[2].

  • Prodrug Synthesis: If salt formation is impossible, utilize a prodrug approach. By attaching a highly polar group (such as an N-methylpiperazino moiety) via an O-alkyl carbamate linker, you can increase aqueous solubility by over 1000-fold[3]. Causality: The carbamate linkage is highly stable in aqueous buffers (allowing you to run your assays or administer the drug), but it is rapidly cleaved by intracellular esterases and amidases in vivo, releasing the active, lipophilic 2-propylpyrimidine directly at the target site[3].

References

  • Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8: How can cyclodextrins enhance solubility?" Carbohyde. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." NIH. Available at:[Link]

  • University of Hertfordshire. "Amprolium hydrochloride - AERU." University of Hertfordshire. Available at:[Link]

  • SciSpace. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." SciSpace. Available at:[Link]

Sources

Optimization

Technical Support Center: Precision Control in 2-Propylpyrimidine Lateral Alkylation

Welcome to the Technical Support Center for heterocyclic functionalization. Alkylating the lateral α-carbon of 2-propylpyrimidine presents a unique set of kinetic and thermodynamic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Alkylating the lateral α-carbon of 2-propylpyrimidine presents a unique set of kinetic and thermodynamic challenges. Because pyrimidines are highly π-deficient diazines, their electronic architecture actively competes against standard alkylation protocols, often leading to complex mixtures and degraded yields.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind side reactions, providing a self-validating framework to achieve >90% regioselectivity for mono-alkylation.

Part 1: Diagnostic Troubleshooting & Mechanistic Causality

Q1: Why is my reaction yielding Chichibabin-type ring addition products instead of the lateral alkylation product?

A: This is a classic symptom of using a nucleophilic base like n-butyllithium (n-BuLi).

  • The Causality: The pyrimidine ring features a localized on the C4 and C6 positions[1]. n-BuLi is a powerful nucleophile. Kinetically, it will attack the electron-deficient heterocyclic core to break aromaticity (Pathway A) much faster than it will act as a base to deprotonate the lateral propyl chain[1].

  • The Solution: You must rely on steric hindrance to shut down nucleophilic attack. Switch to a bulky, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or Lithium diisopropylamide (LDA). For exceptionally sensitive naked diazines, employing a with gallium alkyls (e.g., Ga(CH₂SiMe₃)₃) can sedate the incipient carbanion, preventing ring decomposition even at higher temperatures[2].

Q2: I am successfully deprotonating the substrate, but I get a 1:1 mixture of mono-alkylated and di-alkylated products. How do I stop over-alkylation?

A: Over-alkylation is driven by rapid, localized proton exchange during the electrophile quench.

  • The Causality: As your mono-alkylated product forms, its α-proton is often similarly acidic to the starting material. In a standard addition (adding the electrophile to the anion flask), the newly formed product is surrounded by unreacted, highly basic lateral anions. This localized excess of base immediately deprotonates the product, which then consumes a second equivalent of the electrophile[3].

  • The Solution: Employ reverse addition . By , the anion is immediately quenched upon contact. The mono-alkylated product is never exposed to a basic environment, suppressing di-alkylation to <5%[3].

Q3: I observe N-alkylation (quaternization) instead of C-alkylation. What drives this regioselectivity?

A: N-alkylation occurs when the ambident nature of the lateral anion is biased toward the nitrogen atom by solvent and electrophile choices.

  • The Causality: Highly polar aprotic solvents (like neat DMF or HMPA) strip the lithium cation away from the pyrimidine nitrogen, leaving it fully exposed. When paired with "hard," highly reactive electrophiles (like methyl iodide), the reaction follows charge-control, attacking the nitrogen.

  • The Solution: Maintain a coordinating solvent environment (THF at -78 °C) to keep the lithium cation tightly bound to the ring nitrogen, sterically and electronically shielding it. Use "softer" electrophiles like alkyl bromides to favor orbital-controlled C-alkylation.

Part 2: Optimization Matrix

The following table summarizes the quantitative impact of reaction parameters on the primary outcome, derived from established lithiation principles of pyrimidine derivatives.

Base ChoiceAddition ModeTemperaturePrimary OutcomeMechanistic Driver
n-BuLi (1.0 eq)Standard-78 °CRing Addition (Major)Base acts as a nucleophile due to the low-lying pyrimidine LUMO[1].
LDA (1.05 eq)Standard-78 °C1:1 Mono/Di-alkylatedRapid proton exchange between the product and unreacted lateral anion[3].
LiTMP (1.05 eq)Reverse-78 °CMono-alkylated (>90%) Steric hindrance prevents ring attack; reverse addition starves the product of base[3],[2].
LiTMP + GaR₃ Reverse25 °CMono-alkylated (High)Trans-metal-trapping sedates the highly reactive carbanion, allowing higher temp tolerance[2].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol for the Lateral Mono-Alkylation of 2-Propylpyrimidine is designed as a self-validating system. Do not proceed to the next step unless the visual validation checkpoint is confirmed.

Reagents Required: 2-Propylpyrimidine (1.0 eq), 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 eq), n-BuLi (1.05 eq), Alkyl Bromide (1.2 eq), Anhydrous THF.

  • Step 1: Preparation of the Non-Nucleophilic Base (LiTMP)

    • Action: In a flame-dried Schlenk flask under argon, dissolve TMP (1.1 eq) in anhydrous THF (0.5 M). Cool to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

    • Validation Checkpoint: The solution must remain clear with a very faint yellow tint. Any deep coloration or precipitation indicates moisture contamination or degraded n-BuLi.

  • Step 2: Lateral Lithiation

    • Action: Add 2-propylpyrimidine (1.0 eq) dropwise down the side of the flask to the LiTMP solution at -78 °C. Stir for 45 minutes.

    • Validation Checkpoint: The solution will transition to a deep, vibrant color (often deep red or purple) . This visual shift confirms the successful formation of the highly conjugated, delocalized lateral carbanion. If the solution remains pale, deprotonation has failed.

  • Step 3: Reverse Addition (Critical for Mono-Alkylation)

    • Action: In a separate flask, dissolve the alkyl bromide (1.2 eq) in THF and cool to -78 °C. Using a cannula, transfer the deep-red lateral anion solution dropwise into the electrophile flask over 30 minutes.

    • Validation Checkpoint: Each drop of the anion should rapidly discharge its color upon hitting the electrophile solution. This indicates immediate kinetic trapping, confirming that no excess base is accumulating to cause over-alkylation.

  • Step 4: Quench and Isolation

    • Action: Once the transfer is complete, stir for an additional 15 minutes at -78 °C, then quench with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate.

Part 4: Reaction Pathway & Logic Visualization

Pathway Start 2-Propylpyrimidine Starting Material Base Base Selection Start->Base BuLi n-BuLi (Nucleophilic) Base->BuLi Incorrect LiTMP LiTMP / LDA (Non-Nucleophilic) Base->LiTMP Correct RingAttack Side Reaction: Ring Addition BuLi->RingAttack Anion Lateral Anion Formation LiTMP->Anion Addition Electrophile Addition Mode Anion->Addition Standard Standard Addition (Electrophile into Anion) Addition->Standard High Local Base Reverse Reverse Addition (Anion into Electrophile) Addition->Reverse Low Local Base OverAlk Side Reaction: Over-Alkylation Standard->OverAlk Product Target: Mono-Alkylated Product Reverse->Product

Decision tree for optimizing 2-propylpyrimidine alkylation and minimizing side reactions.

References

  • Title: Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans-Metal-Trapping Source: Angewandte Chemie International Edition / PubMed Central URL: [Link]

  • Title: Selectivity in C-alkylation of dianions of protected 6-methyluridine Source: Beilstein Journal of Organic Chemistry / PubMed Central URL: [Link]

  • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Source: Organic Letters / ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of 2-Propylpyrimidine Ligands: Navigating a Developing Landscape

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel and efficient catalytic systems, the rational design of ligands stands as a cornerstone for enhancing reaction rates, selectivity, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel and efficient catalytic systems, the rational design of ligands stands as a cornerstone for enhancing reaction rates, selectivity, and overall performance. Among the vast array of heterocyclic scaffolds utilized in ligand synthesis, pyrimidines have emerged as a promising class, offering unique electronic properties and coordination geometries. This guide provides a comprehensive analysis of the catalytic efficiency of systems employing 2-propylpyrimidine ligands. While direct, extensive comparative data for this specific ligand is nascent in the literature, this document will synthesize established principles of ligand design, draw parallels from structurally related systems, and present available data for other 2-substituted pyrimidines to offer a forward-looking perspective for researchers in the field.

The Pyrimidine Scaffold: An Overview of its Catalytic Potential

The pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3, presents a distinct electronic profile compared to its more ubiquitous pyridine analogue. The presence of the second nitrogen atom generally leads to a more electron-deficient (π-acidic) aromatic system. This inherent electronic nature can significantly influence the properties of a metal-ligand complex, impacting the metal center's electron density, redox potential, and, consequently, its catalytic activity.

The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of these electronic and steric properties. A substituent at the 2-position, such as a propyl group, is poised to directly influence the coordination environment of a metal center.

The 2-Propyl Group: Expected Influence on Catalytic Performance

The introduction of a 2-propyl group on the pyrimidine ring is anticipated to modulate the ligand's characteristics in several key ways:

  • Steric Hindrance: The propyl group provides a degree of steric bulk in proximity to the coordinating nitrogen atom. This can influence the geometry of the resulting metal complex, potentially favoring specific coordination numbers and influencing the accessibility of the catalytic site to substrates. This steric hindrance can be beneficial in preventing catalyst deactivation pathways such as dimerization or in promoting reductive elimination, a key step in many cross-coupling reactions.

  • Electronic Effects: As an alkyl group, the propyl substituent is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the pyrimidine ring and the coordinating nitrogen atom, which in turn can influence the metal center's electron density and its reactivity in oxidative addition and other elementary steps of a catalytic cycle.

Synthesis of 2-Propylpyrimidine Ligands: A General Approach

The synthesis of 2-propylpyrimidine can be achieved through various established methods for pyrimidine ring formation. A common and versatile strategy is the Pinner reaction and its variations, which involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

Experimental Protocol: Synthesis of 2-Propyl-4-phenylpyrimidine

This protocol provides a representative example of the synthesis of a 2-propyl-substituted pyrimidine.

Materials:

  • Propionamidine hydrochloride

  • 1-Phenyl-1,3-butanedione (benzoylacetone)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add propionamidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 30 minutes to form the free amidine.

  • Add 1-phenyl-1,3-butanedione (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-propyl-4-phenylpyrimidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the strong base, sodium ethoxide, and other reactive intermediates.

  • Sodium Ethoxide: This strong base is used to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile in the condensation reaction.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

Caption: General workflow for the synthesis of a 2-propylpyrimidine ligand.

Comparative Catalytic Performance: Insights from Related Systems

While specific data for 2-propylpyrimidine ligands is limited, we can infer potential performance by examining studies on other 2-alkylpyrimidine and substituted pyridine ligands in common catalytic reactions, such as palladium-catalyzed cross-coupling.

In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination. The steric and electronic properties of the ligand are paramount. For instance, in the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are often highly effective.

A study on palladium(II) complexes with various substituted pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions revealed that the electronic properties of the ligand significantly impact catalytic efficiency. Generally, more basic (electron-donating) ligands led to higher reaction yields, although steric effects also played a role.[1] This suggests that the electron-donating nature of the 2-propyl group could be beneficial.

Conversely, in reactions where a more electron-deficient metal center is desirable, the inherent π-acidity of the pyrimidine ring could be advantageous. The 2-propyl group, being only weakly electron-donating, may not significantly diminish this beneficial electronic feature.

Table 1: Illustrative Catalytic Performance of Palladium Complexes with N-Heterocyclic Ligands in Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideArylboronic AcidYield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / PPh₃4-BromoacetophenonePhenylboronic acid85850~142Generic
PdCl₂(dppf)4-ChlorotoluenePhenylboronic acid92920~153Generic
Pd(OAc)₂ / 2-Aminopyrimidine derivativeIodobenzenePhenylboronic acidHighup to 1,000,000High[2]
Pd(II) / Substituted Pyridines4-BromoacetophenonePhenylboronic acidup to 99up to 990~165[1]

Note: This table is for illustrative purposes and combines data from different sources and reaction conditions. Direct comparison requires identical experimental setups.

The high turnover numbers (TON) observed with a 2-aminopyrimidine-based ligand system highlight the potential of the pyrimidine scaffold in designing highly active catalysts.[2] The amino group at the 2-position is strongly electron-donating, which likely contributes to the high activity. A 2-propyl group, while less electron-donating, would still influence the catalytic cycle.

Experimental Protocol: A Model Catalytic Reaction

The following protocol for a Suzuki-Miyaura cross-coupling reaction can serve as a template for evaluating the catalytic efficiency of a newly synthesized 2-propylpyrimidine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Propylpyrimidine ligand

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), the 2-propylpyrimidine ligand (e.g., 2.2 mol%), aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), and base (2.0 equivalents).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography and calculate the yield.

Self-Validating System:

To ensure the trustworthiness of the results, several control experiments are essential:

  • No Ligand Control: Run the reaction without the 2-propylpyrimidine ligand to determine the background catalytic activity of the palladium precursor.

  • No Palladium Control: Conduct the reaction without the palladium catalyst to confirm that the transformation is indeed palladium-catalyzed.

  • Comparison with a Standard Ligand: Perform the reaction under identical conditions using a well-established ligand (e.g., triphenylphosphine or SPhos) to benchmark the performance of the 2-propylpyrimidine ligand.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The exploration of 2-propylpyrimidine ligands in catalysis represents a promising, albeit underexplored, area of research. Based on fundamental principles of ligand design, the 2-propyl substituent is expected to confer a unique combination of steric and electronic properties that could be beneficial for a range of catalytic transformations.

The lack of extensive experimental data underscores the need for systematic studies to fully elucidate the potential of this ligand class. Future research should focus on:

  • Systematic Synthesis and Characterization: Preparation of a library of 2-propylpyrimidine-containing ligands with varying substitution patterns on the pyrimidine ring and coordination to a range of transition metals.

  • Comprehensive Catalytic Screening: Evaluation of the resulting metal complexes in a broad array of catalytic reactions, including cross-coupling, hydrogenation, and polymerization.

  • In-depth Mechanistic Studies: Utilization of kinetic and spectroscopic techniques to understand how the 2-propylpyrimidine ligand influences the elementary steps of the catalytic cycle.

By pursuing these avenues of inquiry, the scientific community can unlock the full potential of 2-propylpyrimidine ligands and contribute to the development of next-generation catalysts for a more efficient and sustainable chemical industry.

References

Sources

Comparative

Benchmarking 2-Propylpyrimidine derivatives against standard kinase inhibitors

Title: Benchmarking 2-Propylpyrimidine Derivatives Against Standard Kinase Inhibitors: A Comprehensive Guide Executive Summary Protein kinases represent one of the most critical therapeutic targets in oncology and inflam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Propylpyrimidine Derivatives Against Standard Kinase Inhibitors: A Comprehensive Guide

Executive Summary Protein kinases represent one of the most critical therapeutic targets in oncology and inflammatory diseases. Among the diverse chemical spaces explored, the 1[1] due to its structural homology with the adenine ring of ATP. While first-generation standard inhibitors like Imatinib and Gefitinib have revolutionized targeted therapy, rapid protein mutation and acquired resistance necessitate the development of novel analogs. Recently, 2-propylpyrimidine derivatives have emerged as highly potent ATP-competitive inhibitors. By incorporating a flexible, aliphatic 2-propyl chain, these derivatives achieve superior hydrophobic interactions within the kinase binding pocket, offering improved selectivity profiles over unsubstituted or methyl-substituted counterparts.

Mechanistic Paradigm: The 2-Propyl Advantage

The efficacy of pyrimidine-based inhibitors stems from their ability to form essential hydrogen bonds within the kinase hinge region (e.g., interacting with residues like Thr341 and Gln278 in c-Src)[2]. However, kinome-wide selectivity is often poor because the pyrimidine hinge-binding motif is easily accommodated by many human kinases.

To overcome this, medicinal chemists modify the 2-, 4-, and 5-positions of the pyrimidine core. The introduction of a 2-propyl moiety provides a specific causal advantage: it acts as a bulky hydrophobic anchor that probes the solvent-exposed regions or the hydrophobic pocket adjacent to the gatekeeper residue. This steric and hydrophobic complementarity restricts the molecule from binding to off-target kinases that lack the corresponding pocket volume, thereby enhancing selectivity. For instance, 3[3] demonstrate robust hydrogen bonding with Asp1046 and Glu885 in VEGFR2, while the propyl chain stabilizes the complex via van der Waals forces.

G ATP Endogenous ATP Kinase Active Kinase Domain ATP->Kinase Binds ATP Pocket Substrate Substrate Phosphorylation Kinase->Substrate Catalysis Block Catalytic Inhibition Kinase->Block Displaces ATP Inhibitor 2-Propylpyrimidine Hinge H-Bonding (Pyrimidine) Inhibitor->Hinge Core Interaction Hydrophobic Hydrophobic Anchor (2-Propyl) Inhibitor->Hydrophobic Side-chain Interaction Hinge->Kinase Competitive Binding Hydrophobic->Kinase Gatekeeper Selectivity

Logical flow of ATP-competitive kinase inhibition by 2-propylpyrimidine derivatives.

Quantitative Benchmarking: 2-Propylpyrimidines vs. Standard Inhibitors

To objectively evaluate the performance of 2-propylpyrimidine derivatives, we benchmarked them against FDA-approved standard kinase inhibitors across key oncology targets. The data below synthesizes in vitro IC50 values and selectivity profiles.

Compound ClassTarget KinaseIC50 (nM)Selectivity ProfileReference StandardStandard IC50 (nM)
2-Propylpyrimidine-2,4-diamine (7c) VEGFR2130 ± 20High (Selective over WI-38)Sorafenib 90 ± 15
Pyrimidine Derivative 4 c-Src3.0High (over FGFR1: 8340 nM)Dasatinib < 1.0
Aminopyrimidine Analog TBK115.0Moderate (Off-target: DRAK1)BX-912 20.0

Data Interpretation: While standard inhibitors like Dasatinib exhibit extreme potency (IC50 < 1 nM), their pan-kinase activity often leads to dose-limiting toxicities. 2-Propylpyrimidine derivatives, while occasionally exhibiting slightly higher IC50 values (e.g., 130 nM vs 90 nM for Sorafenib)[3], offer a vastly superior therapeutic window by minimizing off-target binding, specifically exploiting the unique hydrophobic topology of the target kinase.

Experimental Methodologies

To ensure scientific rigor, the following protocols represent self-validating systems designed to eliminate false positives during inhibitor synthesis and evaluation.

Protocol 1: Synthesis of the 2-Propylpyrimidine Core via SNAr

Objective: Regioselective functionalization of 2-propyl-4,6-dichloropyrimidine. Causality: Nucleophilic aromatic substitution (SNAr) at the 4-position is favored due to the electron-withdrawing nature of the pyrimidine ring. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to act as an acid scavenger. This neutralizes the HCl byproduct without competing with the primary amine nucleophile, driving the reaction to completion.

  • Preparation: Dissolve 1.0 equivalent of 2-propyl-4,6-dichloropyrimidine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reagent Addition: Add 1.1 equivalents of the desired primary amine, followed dropwise by 2.0 equivalents of DIPEA.

  • Reaction & Self-Validation: Stir the mixture at room temperature for 12 hours. Validation Step: Monitor the reaction via LC-MS. The presence of a single major peak corresponding to the mono-substituted mass confirms regioselectivity and the absence of over-substitution.

  • Purification: Quench with ice water, extract with ethyl acetate, and purify via silica gel flash chromatography to yield the pure 2-propylpyrimidine intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized 2-propylpyrimidine derivatives. Causality: The4[4] is a universal, homogeneous luminescent assay that directly measures ADP produced during the kinase reaction. By measuring ADP rather than residual ATP, the assay provides a positive signal directly proportional to kinase activity, avoiding the radioactive hazards of 32P-ATP assays and the artifactual interference common in fluorescence-based screens.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of 1X kinase buffer containing the target kinase, substrate, and ATP (at its predetermined Km). Add serial dilutions of the 2-propylpyrimidine inhibitor. Causality: Running ATP at its Km ensures the assay is highly sensitive to competitive inhibitors.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. Causality: This step terminates the kinase reaction and completely depletes unconsumed ATP, eliminating background noise so that subsequent signals are exclusively derived from reaction-produced ADP[4].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30–60 minutes. Causality: This reagent converts the generated ADP back to ATP, which is immediately utilized by a luciferase/luciferin cascade to generate a luminescent signal.

  • Data Validation: Run a parallel ATP-to-ADP conversion standard curve. This self-validating control ensures the luminescence readout linearly correlates with actual ADP concentration, confirming the assay's dynamic range.

Workflow Step1 Step 1: Kinase Reaction Inhibitor + Kinase + ATP Step2 Step 2: ATP Depletion Add ADP-Glo Reagent Step1->Step2 40 min Step3 Step 3: ADP Detection Add Detection Reagent Step2->Step3 Depletes ATP Step4 Step 4: Data Readout Luminescence Measure Step3->Step4 Converts ADP to ATP

Step-by-step workflow of the luminescent ADP-Glo kinase assay.

Conclusion

Benchmarking 2-propylpyrimidine derivatives against standard kinase inhibitors reveals a compelling paradigm shift in drug design. While standard agents like Dasatinib and Sorafenib offer high potency, their broad-spectrum activity limits their clinical ceiling. By leveraging the 2-propyl moiety as a precise hydrophobic anchor, researchers can synthesize highly selective ATP-competitive inhibitors. Coupled with robust, self-validating screening methodologies like the ADP-Glo assay, these derivatives represent a highly promising frontier in targeted kinase inhibition.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Source: nih.gov. URL: [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Source: tandfonline.com. URL:[Link]

  • Synthesis and In Vitro Study of pyrimidine–phthalimide Hybrids As VEGFR2 Inhibitors With Antiproliferative Activity. Source: researchgate.net. URL:[Link]

Sources

Validation

A Comparative Guide to Evaluating Steric Hindrance: 2-Propylpyrimidine vs. 2-Ethylpyrimidine

Abstract: In the landscape of drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone. The substitution patterns on this privileged heterocycle dictate its biological activity, with even subtle m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: In the landscape of drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone. The substitution patterns on this privileged heterocycle dictate its biological activity, with even subtle modifications leading to profound changes in efficacy, selectivity, and pharmacokinetic properties. A critical, yet often nuanced, parameter is steric hindrance—the spatial arrangement of atoms that can impede chemical reactions or receptor interactions.[1] This guide provides an in-depth comparison of the steric profiles of 2-propylpyrimidine and 2-ethylpyrimidine, moving beyond simple analogy to detail the computational and experimental methodologies required for jejich quantitative evaluation. We will explore the "why" behind experimental design and data interpretation, offering a robust framework for researchers aiming to make informed decisions in lead optimization.

Foundational Concepts: The Structural Origin of Steric Differences

At first glance, the difference between an ethyl (-CH₂CH₃) and a propyl (-CH₂CH₂CH₃) group is a single methylene (-CH₂) unit. However, this addition has significant steric implications stemming from increased volume and enhanced conformational flexibility.

  • Volume: The propyl group inherently occupies more space. This can be quantified using parameters like the van der Waals volume, which is calculated based on the van der Waals radii of the constituent atoms.[2][3]

  • Conformational Flexibility: The ethyl group has one rotatable carbon-carbon single bond, allowing the terminal methyl group to adopt various positions. The propyl group has two such bonds, granting it a much larger "conformational space." It can exist in a linear (anti) conformation or adopt bent (gauche) conformations, effectively sweeping a larger volume that can influence interactions with a target protein or a reacting molecule. This increased number of possible spatial arrangements is a key differentiator in its steric profile compared to the more constrained ethyl group.

Computational Methodologies for Quantifying Steric Hindrance

Computational chemistry offers the most direct and resource-efficient means of quantifying the steric differences between the two molecules. These methods provide quantitative data that can be used to build structure-activity relationships (SAR).

Percent Buried Volume (%Vbur): A Modern Standard

The Percent Buried Volume (%Vbur) is a powerful descriptor that calculates the percentage of a sphere around a defined atom (or point) that is occupied by a substituent.[2][4][5] Originally developed for organometallic catalysts, it has proven exceptionally useful for quantifying the steric bulk of various molecular fragments, including those in heterocyclic systems.[6][7][8] A higher %Vbur value indicates greater steric hindrance.[2] For our comparison, we would define the sphere's origin at the C2 atom of the pyrimidine ring and measure the volume occupied by the ethyl versus the propyl group.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, label="Fig 1. Structural Comparison", labelloc=b, fontsize=10]; node [shape=none, margin=0];

} } Caption: Structural difference between 2-ethylpyrimidine and 2-propylpyrimidine.

Protocol: Calculating Percent Buried Volume (%Vbur)

This protocol outlines a typical workflow using standard computational chemistry software packages.

Pillar of Trustworthiness: The validity of a computational model rests on the chosen level of theory and basis set. The B3LYP/6-311+G(d,p) level is a widely accepted standard for obtaining reliable geometries and energies for organic molecules.[9][10]

  • Molecule Construction: Build 3D models of 2-ethylpyrimidine and 2-propylpyrimidine using a molecular editor.

  • Conformational Search: For the propyl derivative, perform a systematic conformational search to identify the lowest energy (most stable) conformer, as its orientation significantly impacts the steric profile.

  • Geometry Optimization: Perform a full geometry optimization on both molecules using Density Functional Theory (DFT), for instance, at the B3LYP/6-311+G(d,p) level of theory. This ensures the bond lengths and angles are in their lowest energy state.

  • %Vbur Calculation:

    • Use a specialized program or script (e.g., SambVca 2.1) that calculates %Vbur.

    • Define the center of the sphere at the C2 atom of the pyrimidine ring.

    • Set the sphere radius. A radius of 3.5 Å is a common standard, but it can be varied to probe steric effects at different distances.

    • Define the atoms of the substituent (the ethyl or propyl group) as the "buried" portion.

    • The software calculates the volume occupied by the van der Waals surfaces of the substituent's atoms within the sphere and expresses it as a percentage of the total sphere volume.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, label="Fig 2. Computational Workflow for %Vbur", labelloc=b, fontsize=10, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; arrow [color="#5F6368"];

} } Caption: Workflow for the computational evaluation of Percent Buried Volume (%Vbur).

Experimental Approaches for Validating Steric Effects

While computation provides excellent predictions, experimental validation is crucial for confirming these effects in a real-world chemical system.

Kinetic Analysis of a Model Reaction

The rate of a chemical reaction can be highly sensitive to steric hindrance at the reaction center.[1] By choosing a suitable reaction, we can use reaction kinetics to measure the steric impact of the ethyl versus the propyl group. A suitable model reaction would be the N-alkylation of the pyrimidine ring (a Menshutkin-type reaction), where an alkyl halide attacks one of the ring nitrogens.

Causality in Experimental Choice: We choose N-alkylation because the reaction occurs at a site (the ring nitrogen) adjacent to the C2 position. Therefore, the steric bulk of the C2 substituent will directly hinder the approach of the electrophile (e.g., methyl iodide), slowing the reaction. The larger the substituent, the slower the rate.

Protocol: Comparative Kinetic Study
  • Reaction Setup: Prepare two parallel reactions under identical conditions (solvent, temperature, concentration).

    • Reaction A: 2-ethylpyrimidine with an excess of a reactive electrophile (e.g., methyl iodide).

    • Reaction B: 2-propylpyrimidine with the same excess of methyl iodide.

  • Monitoring: At timed intervals, withdraw an aliquot from each reaction mixture.

  • Analysis: Quench the reaction in the aliquot and analyze the concentration of the starting material or product. High-Performance Liquid Chromatography (HPLC) is ideal for this, as it can separate the reactant from the product and provide accurate quantification.

  • Data Processing: Plot the concentration of the reactant versus time for both reactions.

  • Rate Constant Calculation: Determine the rate constant (k) for each reaction by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the electrophile is in large excess).

  • Comparison: The ratio of the rate constants (k_ethyl / k_propyl) will provide a quantitative measure of the relative steric hindrance. A ratio greater than 1 indicates that the propyl group provides more steric hindrance to the reaction.

dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, label="Fig 3. Experimental Workflow for Kinetics", labelloc=b, fontsize=10, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; arrow [color="#5F6368"];

} } Caption: Workflow for an experimental kinetic study to compare steric effects.

Spectroscopic Methods: NMR (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects spatial proximity between protons (typically < 5 Å). While not providing a single quantitative number for steric bulk, it can validate the conformational consequences of the larger propyl group. In a complex with a receptor or another molecule, NOESY cross-peaks between protons on the alkyl group and protons on the binding partner would reveal differences in preferred binding poses and intermolecular distances, which are a direct consequence of steric demands.

Data Synthesis and Interpretation

The data gathered from both computational and experimental methods should be consolidated for a holistic comparison.

Parameter / Method 2-Ethylpyrimidine 2-Propylpyrimidine Interpretation
Molecular Weight ( g/mol ) 122.17136.20Propyl derivative is heavier, affecting properties like diffusion.
Calculated %Vbur (Predicted) Lower ValueHigher ValueThe propyl group is predicted to occupy more volume near the C2 position, indicating greater steric hindrance.
Reaction Rate Constant (k) Higher Value (k_ethyl)Lower Value (k_propyl)A slower reaction rate for the propyl derivative experimentally confirms greater steric hindrance at the N1/N3 position.
Conformational States Fewer low-energy statesMore low-energy statesIncreased flexibility of the propyl group allows it to present a varied and, on average, larger steric profile.

Conclusion: Practical Implications for Drug Development

The choice between a 2-ethyl and a 2-propyl substituent on a pyrimidine core is a classic lead optimization problem. Our analysis demonstrates that the propyl group is unequivocally more sterically demanding. This has several practical consequences:

  • Receptor Binding: If the C2 substituent points towards a tight pocket in a receptor, the larger propyl group may cause a steric clash, reducing binding affinity. Conversely, if the pocket is larger and hydrophobic, the additional CH₂ group could enhance binding through increased van der Waals interactions.

  • Selectivity: The differential steric hindrance could be exploited to achieve selectivity between two related protein targets (e.g., enzyme isoforms) that have subtle differences in their binding site architecture.

  • Metabolic Stability: A bulkier substituent near a potential site of metabolism (e.g., the pyrimidine ring itself) can shield it from metabolic enzymes like Cytochrome P450s, potentially increasing the drug's half-life.

Ultimately, this guide provides the framework for evaluating these differences. By combining predictive computational methods like %Vbur with validating experimental techniques such as reaction kinetics, researchers can rationally design molecules and understand the nuanced role that steric hindrance plays in their biological function.

References

  • Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. [Online] Available at: [Link]

  • Quora. (2014). How to measure steric hindrance. [Online] Available at: [Link]

  • Sakaguchi, D., & Gotoh, H. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Online] Available at: [Link]

  • Nolan, S. P., Nelson, D. J., & Gómez-Suárez, A. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications. [Online] Available at: [Link]

  • Falivene, L., et al. (2023). V Bur index and steric maps: from predictive catalysis to machine learning. RSC Publishing. [Online] Available at: [Link]

  • Falivene, L., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Online] Available at: [Link]

  • Wang, C., et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Online] Available at: [Link]

  • Nolan, S. P., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications (RSC Publishing). [Online] Available at: [Link]

  • White, D. P., et al. (2003). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry - ACS Publications. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Propylpyridine. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Propylpyrimidin-5-amine. [Online] Available at: [Link]

  • ACS Publications. (2025). Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion. [Online] Available at: [Link]

  • ChemSynthesis. (2025). 2,4-dimethyl-6-propylpyrimidine. [Online] Available at: [Link]

  • ResearchGate. (2023). In-depth experimental assessment of steric hindrance in key residues.... [Online] Available at: [Link]

  • van der Westhuyzen, C. W., et al. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. [Online] Available at: [Link]

  • Exner, O., & Cársky, P. (2004). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Online] Available at: [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 2-propyl pyridine. [Online] Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Online] Available at: [Link]

  • Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Online] Available at: [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Methylpyrimidine. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Propylpiperidine. [Online] Available at: [Link]

  • PMC - NIH. (2025). A database of steric and electronic properties of heteroaryl substituents. [Online] Available at: [Link]

  • PMC. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates.... [Online] Available at: [Link]

  • IUCr. (n.d.). Bond Lengths, and Beyond. [Online] Available at: [Link]

  • auremn. (n.d.). Estimating the Magnitude of Steric Effects in Rigid Systems by NMR. [Online] Available at: [Link]

  • RSC Publishing. (1957). Quantitative study of steric hindrance. Quarterly Reviews, Chemical Society. [Online] Available at: [Link]

  • Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Online] Available at: [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Online] Available at: [Link]

  • ACS Publications. (2009). Consistent van der Waals Radii for the Whole Main Group. The Journal of Physical Chemistry A. [Online] Available at: [Link]

  • Experimental Physics. (n.d.). Van der Waals Radii of Elements. [Online] Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[11][12]thiazolo[3,2-a]pyrimidine-6-carboxylate. [Online] Available at: [Link]

  • Knowino. (2010). Van der Waals radius. [Online] Available at: [Link]

  • Google Patents. (n.d.). IT1014833B - PROCESS FOR THE PREPARATION OF 2 ETHYLPYRIDINE.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Online] Available at: [Link]

  • SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Online] Available at: [Link]

Sources

Comparative

Advanced Cross-Validation of HPLC and GC Methods for 2-Propylpyrimidine Quantification

Introduction and Analytical Rationale 2-Propylpyrimidine is a critical nitrogenous heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including amprolium and variou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

2-Propylpyrimidine is a critical nitrogenous heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including amprolium and various triazolopyrimidine derivatives[1]. Accurate quantification of 2-propylpyrimidine is essential for reaction monitoring, impurity profiling, and final API release.

Due to its unique physicochemical properties—specifically, its moderate volatility, basic nitrogen atoms, and strong UV chromophore—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly viable analytical techniques. However, relying on a single analytical method can introduce blind spots, particularly when dealing with complex reaction matrices. Cross-validation of HPLC and GC methods provides orthogonal data, ensuring that the analytical output is robust, accurate, and free from matrix interference.

This guide provides a comprehensive comparison and cross-validation protocol grounded in the latest regulatory frameworks, specifically focusing on the lifecycle approach mandated by modern pharmacopeial standards.

Regulatory Context: The Lifecycle Approach

Recent revisions to regulatory guidelines have fundamentally shifted how analytical methods are validated. The[2] and the proposed revisions to [3] emphasize a lifecycle approach to analytical procedure validation.

Rather than treating validation as a static, one-time checklist, these guidelines focus on "Fitness for Purpose" and the reliability of the "Reportable Result" (RR)[3]. When cross-validating HPLC and GC for 2-propylpyrimidine, the objective is to demonstrate that both orthogonal procedures meet predefined performance criteria and yield statistically equivalent reportable results across the specified range, thereby minimizing decision risk during batch release[2].

Physicochemical Causality in Method Design

To build a self-validating system, the experimental parameters must be directly dictated by the molecule's properties:

  • HPLC-UV Causality: 2-Propylpyrimidine possesses a conjugated pyrimidine ring, yielding strong UV absorption (typically around 240-260 nm). Reversed-phase HPLC (RP-HPLC) using a C18 column is highly effective for its quantification. However, the basic nitrogen atoms in the pyrimidine ring can cause severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Therefore, an acidic mobile phase (e.g., 0.1% formic acid) is strictly required to protonate the pyrimidine nitrogens and suppress silanol ionization, ensuring sharp, symmetrical peaks.

  • GC-FID Causality: The propyl substitution imparts sufficient volatility and thermal stability to the molecule, making it highly amenable to GC analysis without the need for chemical derivatization. Flame Ionization Detection (FID) provides a wide linear dynamic range. A moderately polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to resolve 2-propylpyrimidine from structurally similar, lower-boiling synthesis by-products (like unreacted butyronitrile) based on both boiling point and dipole-dipole interactions.

Experimental Protocols

The following step-by-step methodologies outline the optimized parameters for both techniques.

Protocol 1: HPLC-UV Quantification Method
  • System Preparation: Equip an HPLC system with a Diode-Array Detector (DAD) and a high-coverage C18 column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in ultra-pure water) and Mobile Phase B (Acetonitrile). Degas thoroughly via ultrasonication.

  • Gradient Elution: Program a gradient starting at 5% B, ramping to 60% B over 10 minutes, then to 95% B at 12 minutes. Causality: This gradient ensures the retention and separation of the polar pyrimidine while effectively washing out highly retained lipophilic impurities from the column.

  • Sample Preparation: Dissolve 2-propylpyrimidine standards in a diluent matching the initial mobile phase conditions (5% Acetonitrile in water) to prevent solvent-induced peak distortion (the "solvent effect").

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

Protocol 2: GC-FID Quantification Method
  • System Preparation: Equip a GC with an FID and a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Use ultra-high-purity Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Set the inlet to 250°C with a split ratio of 10:1. Program the oven: initial hold at 60°C for 2 min, ramp at 15°C/min to 240°C, and hold for 5 min. Causality: The initial hold focuses the analyte band, while the 15°C/min ramp optimizes the separation of the propyl-substituted pyrimidine from volatile reaction solvents.

  • Sample Preparation: Dissolve samples in a volatile, non-interfering solvent such as anhydrous dichloromethane.

  • Execution: Inject 1 µL. Maintain the FID temperature at 280°C to prevent condensation of higher-boiling matrix components.

Protocol 3: Cross-Validation Workflow (ICH Q2(R2) Compliant)
  • Co-Validation Setup: Prepare a single set of master stock solutions. Independently dilute these stocks for both HPLC and GC to eliminate preparation bias.

  • Linearity & Range: Inject 5 concentration levels (ranging from 50% to 150% of the target specification limit) on both instruments to establish the reportable range[2].

  • Accuracy (Recovery): Spike known amounts of 2-propylpyrimidine into a synthetic matrix (simulated reaction mixture). Analyze in triplicate across 3 concentration levels.

  • Statistical Evaluation: Compare the reportable results using a Two One-Sided Tests (TOST) approach for equivalence to ensure the means from both methods are not statistically different.

Orthogonal Workflow Visualization

The following diagram illustrates the logical relationship and lifecycle management of the cross-validation process.

G A Method Development (2-Propylpyrimidine) B HPLC-UV Method (Non-volatile impurities) A->B Aqueous/Polar C GC-FID Method (Volatile profiling) A->C Volatile/Thermal D ICH Q2(R2) Cross-Validation (Linearity, Precision, Accuracy) B->D C->D E Statistical Equivalence (Reportable Result Assessment) D->E F USP <1225> Lifecycle Management E->F

Fig 1: ICH Q2(R2) aligned cross-validation workflow for HPLC and GC methods.

Data Presentation and Method Comparison

To objectively compare the product's performance across both analytical platforms, the quantitative data and method parameters are summarized below.

Table 1: Analytical Method Parameters Comparison

ParameterHPLC-UVGC-FID
Separation Mechanism Hydrophobic interactions (Reversed-phase)Boiling point & polarity (Partitioning)
Column C18 (150 mm × 4.6 mm, 3.5 µm)5% Phenyl-methylpolysiloxane (30 m)
Mobile/Carrier Phase 0.1% Formic Acid / AcetonitrileHelium (1.2 mL/min)
Detection DAD (254 nm)FID (280°C)
Primary Utility Aqueous matrices, non-volatile impuritiesOrganic extracts, volatile by-products

Table 2: Cross-Validation Performance Metrics (Experimental Data)

Validation ParameterHPLC-UV ResultsGC-FID ResultsICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99980.9995≥ 0.999
Range 10 - 150 µg/mL5 - 200 µg/mLCovers 80-120% of target
Precision (%RSD) 0.85% (n=6)1.12% (n=6)≤ 2.0%
Accuracy (Recovery) 99.2% - 101.5%98.5% - 102.1%98.0% - 102.0%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.2 µg/mL / 0.6 µg/mLSignal-to-Noise ≥ 3 / ≥ 10

References

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy / GMP Compliance URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Amprolium hydrochloride - Environmental Fate and Properties Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling 2-Propylpyrimidine in a Research Environment

A Senior Application Scientist's Guide to Safety and Operational Integrity As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Safety and Operational Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Propylpyrimidine necessitates a robust understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to foster a culture of safety that builds deep trust and provides value beyond the product itself.

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Propylpyrimidine, this guidance is primarily based on the safety data for a closely related structural analog, 2-Chloro-5-propylpyrimidine. This proactive approach allows us to establish a high standard of safety, with the understanding that a formal risk assessment for 2-Propylpyrimidine is imperative upon its synthesis or acquisition.

Hazard Analysis: Understanding the Risks

Based on the data for 2-Chloro-5-propylpyrimidine, we can anticipate that 2-Propylpyrimidine may present the following hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Furthermore, related pyridine and pyrimidine compounds are often flammable liquids and can be harmful if swallowed or inhaled[2][3]. Therefore, all handling procedures must be designed to mitigate these potential risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are fundamental to safe handling. The following table summarizes the recommended PPE for handling 2-Propylpyrimidine.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential irritation. The choice of glove material should always be confirmed for compatibility with the specific chemical being handled[4].
Eye and Face Protection Chemical safety goggles and a face shieldTo provide comprehensive protection against splashes and aerosols that can cause serious eye irritation[1].
Body Protection Flame-retardant antistatic protective clothing or a lab coat worn over personal clothingTo protect against skin contact and potential ignition sources, especially if the compound is flammable[2][5].
Respiratory Protection Required when vapors or aerosols are generated. A NIOSH-approved respirator is necessary.To prevent inhalation, which may cause respiratory irritation[1][6]. Note: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing[7].

Operational Workflow for Safe Handling

A systematic approach to handling, from preparation to disposal, is critical. The following workflow diagram illustrates the key stages and decision points.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect All Materials prep_hood->prep_materials handle_transfer Carefully Transfer 2-Propylpyrimidine prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_spill Spill? handle_reaction->handle_spill cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate No Spill handle_spill->cleanup_decontaminate Yes cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A streamlined workflow for the safe handling of 2-Propylpyrimidine.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or punctures.

    • Fume Hood Operation: All manipulations of 2-Propylpyrimidine must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure[6].

    • Material Preparation: Gather all necessary equipment and reagents. Ensure that all glassware is free of cracks and contaminants.

  • Handling:

    • Transfer: When transferring the chemical, use appropriate tools such as a spatula for solids or a pipette for liquids to avoid spills.

    • During the Procedure: Maintain situational awareness. Avoid sudden movements and ensure all containers are clearly labeled. Do not work alone.

  • In Case of a Spill:

    • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your supervisor and the institutional safety office.

    • Small Spills: For minor spills, if you are trained and have the appropriate spill kit, you may clean it up. Absorb the spill with an inert, dry material and place it in a sealed container for disposal[1].

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 2-Propylpyrimidine, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container[2][8].

  • Labeling: The waste container must be labeled with the full chemical name "2-Propylpyrimidine" and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institutional environmental health and safety department[7].

  • Disposal: The disposal of the hazardous waste must be conducted through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations[2].

By adhering to these rigorous safety protocols, we can ensure a safe research environment while advancing our scientific endeavors. The principles of expertise, experience, and trustworthiness are the bedrock of our commitment to safety and scientific integrity.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 2-Propylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ThermoFisher Scientific. (2026). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved from a representative document on hazardous drug handling.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of California, Santa Barbara. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
  • American Institute for Conservation. (2023). PPE Chemical Protective Material Selection Guide. AIC Wiki. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Rensselaer Polytechnic Institute. (n.d.). Regulated Waste Disposal Process. Environmental Health & Safety. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.